(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA
Description
Properties
Molecular Formula |
C45H70N7O17P3S |
|---|---|
Molecular Weight |
1106.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z,9Z,12Z,15Z,18Z)-tetracosa-2,6,9,12,15,18-hexaenethioate |
InChI |
InChI=1S/C45H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4-7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38-,39-,40?,44-/m1/s1 |
InChI Key |
UYOKHWFEUAJFMG-GUAFGTFXSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA in the Sprecher Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Sprecher pathway, with a specific focus on the pivotal role of the intermediate molecule, (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA. We will delve into the enzymatic reactions, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the biochemical processes.
Introduction to the Sprecher Pathway
The Sprecher pathway is a crucial metabolic route for the synthesis of docosahexaenoic acid (DHA, 22:6n-3), a vital omega-3 fatty acid essential for brain health and development. This pathway serves as an alternative to the direct Δ4-desaturation of n-3 docosapentaenoic acid (DPA, 22:5n-3). The synthesis of DHA via the Sprecher pathway involves a series of reactions that span two cellular organelles: the endoplasmic reticulum and the peroxisome.[1][2] The key stages of this pathway are:
-
Elongation: In the endoplasmic reticulum, DPA (22:5n-3) is elongated by two carbons to form tetracosapentaenoic acid (24:5n-3).
-
Desaturation: This 24-carbon fatty acid is then desaturated by a Δ6-desaturase to yield tetracosahexaenoic acid (24:6n-3).[3]
-
Peroxisomal Beta-Oxidation: The newly synthesized 24:6n-3 is transported to the peroxisome, where it undergoes one cycle of beta-oxidation to be shortened to the final product, DHA (22:6n-3).[4][5]
It is within this final stage of peroxisomal beta-oxidation that this compound emerges as a critical, transient intermediate.
The Core Role of this compound
This compound is the product of the first enzymatic step in the peroxisomal beta-oxidation of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA. This initial reaction is catalyzed by peroxisomal acyl-CoA oxidase 1 (ACOX1) . ACOX1 introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA, converting it to a trans-2-enoyl-CoA.
This intermediate is then immediately acted upon by the next enzyme in the beta-oxidation spiral, D-bifunctional protein (DBP) . The hydratase domain of DBP catalyzes the addition of a water molecule across the newly formed double bond, and the dehydrogenase domain subsequently oxidizes the resulting hydroxyl group. The stereospecificity of DBP is crucial, as its hydratase domain exclusively forms (R)-hydroxyacyl-CoA intermediates from trans-2-enoyl-CoAs.[6]
Therefore, the role of this compound is that of a substrate for the D-bifunctional protein, linking the initial desaturation step of peroxisomal beta-oxidation to the subsequent hydration and dehydrogenation steps.
Signaling Pathways and Logical Relationships
The following diagram illustrates the final steps of the Sprecher pathway, highlighting the position of this compound.
Caption: Peroxisomal beta-oxidation in the Sprecher pathway.
Data Presentation
Quantitative kinetic data for the enzymes of peroxisomal beta-oxidation with this compound as a substrate are not extensively documented in the literature. However, data from related substrates and enzyme activity assays in human fibroblasts provide valuable context.
| Enzyme | Substrate(s) | Parameter | Value | Cell Type/Source | Reference |
| ACOX1 | Lauroyl-CoA (12:0) | Specific Activity | >4.5-fold higher than with Palmitoyl-CoA | Rat Liver Peroxisomes | |
| D-Bifunctional Protein | D3-C22:0 (for overall pathway analysis) | Enoyl-CoA Hydratase Activity (Normal Range) | 115–600 pmol/(min·mg protein) | Human Skin Fibroblasts | [7] |
| D-Bifunctional Protein | D3-C22:0 (for overall pathway analysis) | 3-Hydroxyacyl-CoA Dehydrogenase Activity (Normal Range) | 25–300 pmol/(min·mg protein) | Human Skin Fibroblasts | [7] |
| D-Bifunctional Protein | trans-2-enoyl-CoAs | Product Stereospecificity | Exclusively (R)-hydroxyacyl-CoA | Human | [6] |
Experimental Protocols
The study of this compound's role in the Sprecher pathway typically involves the analysis of the enzymes responsible for its metabolism. Below are generalized protocols for assaying the key enzymes.
Assay for Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) Activity
This protocol is adapted from spectrophotometric methods that measure the production of hydrogen peroxide (H2O2), a byproduct of the ACOX1 reaction.[4][5][8]
Principle: The H2O2 produced by ACOX1 is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is proportional to the ACOX1 activity.
Materials:
-
Isolated peroxomes or cell lysate
-
Potassium phosphate buffer (pH 7.4)
-
Horseradish peroxidase (HRP)
-
Leuco-dichlorofluorescein or 4-hydroxyphenylacetic acid (chromogenic/fluorogenic substrate)
-
(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (substrate)
-
Cofactors: FAD, CoA, ATP, MgCl2
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, HRP, and the chromogenic/fluorogenic substrate.
-
Add the isolated peroxisomes or cell lysate to the reaction mixture.
-
Initiate the reaction by adding the substrate, (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA.
-
Immediately monitor the change in absorbance or fluorescence at the appropriate wavelength over time using a spectrophotometer or fluorometer.
-
Calculate the rate of reaction from the linear portion of the curve and express the activity in units per milligram of protein.
Measurement of D-Bifunctional Protein (DBP) Activity in Cultured Cells
This protocol is based on the use of stable-isotope labeled very-long-chain fatty acids (VLCFAs) in cultured fibroblasts to assess the overall pathway function, which is indicative of DBP activity.[2][7]
Principle: Cultured cells are incubated with a stable-isotope labeled VLCFA, such as D3-C22:0. The cells take up and metabolize the fatty acid through peroxisomal beta-oxidation. The rate of conversion of the labeled substrate to shorter-chain fatty acids is measured by mass spectrometry and reflects the activity of the beta-oxidation enzymes, including DBP.
Materials:
-
Cultured human skin fibroblasts
-
Cell culture medium
-
D3-C22:0 (stable-isotope labeled docosanoic acid)
-
Internal standards for fatty acid quantification
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Culture fibroblasts to near confluence in appropriate cell culture plates.
-
Incubate the cells with medium containing D3-C22:0 for a defined period (e.g., 24-48 hours).
-
After incubation, wash the cells with phosphate-buffered saline and harvest them.
-
Extract the total lipids from the cell pellet using an appropriate solvent system.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to quantify the amounts of the labeled substrate (D3-C22:0) and its beta-oxidation products (e.g., D3-C20:0, D3-C18:0, etc.).
-
Calculate the rate of beta-oxidation based on the conversion of the labeled substrate to its products.
References
- 1. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 2. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs), a critical metabolic pathway with significant implications for human health and disease. This document details the core biochemical processes, enzymatic players, regulatory mechanisms, and key experimental methodologies for studying this pathway.
Introduction to Peroxisomal Beta-Oxidation of VLCFAs
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the catabolism of fatty acids.[1] While mitochondria are the primary sites for the beta-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are exclusively responsible for the chain-shortening of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1][2] This pathway is essential for maintaining lipid homeostasis, and its dysfunction can lead to severe, often life-threatening, inherited metabolic disorders.[3][4]
Peroxisomal beta-oxidation is a multi-step enzymatic process that sequentially shortens the acyl-CoA chain by two carbon units, generating acetyl-CoA in each cycle.[2] Unlike its mitochondrial counterpart, the peroxisomal system is not directly coupled to ATP synthesis via an electron transport chain.[2] The shortened acyl-CoAs are subsequently transported to the mitochondria for complete oxidation to CO2 and water.[1]
The Core Biochemical Pathway
The peroxisomal beta-oxidation of straight-chain VLCFAs involves a series of four enzymatic reactions for each cycle of chain shortening. A distinct set of enzymes is responsible for the beta-oxidation of branched-chain fatty acids.[1]
Transport of VLCFAs into the Peroxisome
VLCFAs are first activated to their CoA esters (VLCFA-CoA) in the cytosol or on the peroxisomal membrane. The transport of VLCFA-CoA across the peroxisomal membrane is a critical and regulated step, primarily mediated by ATP-binding cassette (ABC) transporters of the D subfamily.[5][6]
-
ABCD1 (ALDP): This transporter is crucial for the import of saturated VLCFA-CoA into the peroxisome.[6][7] Mutations in the ABCD1 gene are the cause of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder characterized by the accumulation of VLCFAs.[7]
-
ABCD2 (ALDRP): Shares significant homology with ABCD1 and is involved in the transport of both saturated and unsaturated VLCFA-CoA.[5][6]
-
ABCD3 (PMP70): Primarily transports branched-chain acyl-CoAs and dicarboxylic acyl-CoAs.[6]
Enzymatic Steps of Peroxisomal Beta-Oxidation
Once inside the peroxisome, VLCFA-CoA undergoes cyclic degradation. The classic, PPARα-regulated pathway for straight-chain VLCFAs consists of the following enzymes:[1]
-
Acyl-CoA Oxidase (ACOX1): This FAD-dependent enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the acyl-CoA and producing hydrogen peroxide (H₂O₂).[1][8]
-
L-Bifunctional Enzyme (L-PBE or EHHADH): This single protein possesses two distinct enzymatic activities: enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. It first hydrates the double bond and then dehydrogenates the resulting hydroxyl group.[1]
-
3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA to release a molecule of acetyl-CoA and a chain-shortened acyl-CoA, which can then re-enter the beta-oxidation spiral.[9]
A second, non-inducible set of enzymes is responsible for the beta-oxidation of branched-chain fatty acids. This pathway involves branched-chain acyl-CoA oxidase (BOX), D-bifunctional protein (D-PBE), and sterol carrier protein x (SCPx) which has thiolase activity.[1]
Regulation of Peroxisomal Beta-Oxidation
The expression of the genes encoding the core enzymes of the classic peroxisomal beta-oxidation pathway is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the Retinoid X Receptor (RXR).[10][11] This heterodimer then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[10][11]
Data Presentation
Table 1: Key Enzymes of the Classic Peroxisomal Beta-Oxidation Pathway
| Enzyme | Gene Name | Substrate(s) | Product(s) | Cofactor(s) |
| Acyl-CoA Oxidase 1 | ACOX1 | Very-long-chain acyl-CoA | trans-2-Enoyl-CoA, H₂O₂ | FAD |
| L-Bifunctional Enzyme | EHHADH | trans-2-Enoyl-CoA, L-3-Hydroxyacyl-CoA | L-3-Hydroxyacyl-CoA, 3-Ketoacyl-CoA | NAD⁺ |
| 3-Ketoacyl-CoA Thiolase | ACAA1 | 3-Ketoacyl-CoA | Acetyl-CoA, Chain-shortened acyl-CoA | CoA |
Table 2: Peroxisomal ABC Transporters for Fatty Acid Import
| Transporter | Gene Name | Primary Substrates | Associated Disorders |
| ABCD1 (ALDP) | ABCD1 | Saturated VLCFA-CoA | X-linked Adrenoleukodystrophy (X-ALD) |
| ABCD2 (ALDRP) | ABCD2 | Saturated and Unsaturated VLCFA-CoA | None currently identified |
| ABCD3 (PMP70) | ABCD3 | Branched-chain acyl-CoA, Dicarboxylic acyl-CoA | Zellweger Spectrum Disorders |
Experimental Protocols
Quantification of Very-Long-Chain Fatty Acids in Plasma
The accumulation of VLCFAs in plasma is a key biochemical marker for several peroxisomal disorders.[12][13] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for their quantification.[12][13][14]
Methodology: GC-MS Analysis
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., deuterated C22:0).
-
Perform acid hydrolysis to release fatty acids from their esterified forms.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Derivatize the fatty acids to form volatile esters (e.g., methyl esters) for GC analysis.[13]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the fatty acid esters based on their volatility and interaction with the column.
-
The mass spectrometer detects and quantifies the individual fatty acid esters based on their mass-to-charge ratio.[14]
-
-
Data Analysis:
-
Calculate the concentration of each VLCFA by comparing its peak area to that of the internal standard.
-
Diagnostic ratios, such as C24:0/C22:0 and C26:0/C22:0, are often calculated to improve diagnostic accuracy.[13]
-
Methodology: LC-MS/MS Analysis
-
Sample Preparation:
-
Perform acid hydrolysis of the plasma sample in the presence of deuterated internal standards.
-
Derivatize the fatty acids to enhance ionization efficiency.[12]
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
The liquid chromatograph separates the fatty acid derivatives.
-
The tandem mass spectrometer provides high selectivity and sensitivity for quantification using multiple reaction monitoring (MRM).[12]
-
-
Data Analysis:
-
Quantify VLCFA concentrations using a calibration curve generated from standards.[12]
-
Measurement of Peroxisomal Beta-Oxidation Activity
Assessing the functional capacity of the peroxisomal beta-oxidation pathway is crucial for diagnosing disorders and for evaluating potential therapeutic interventions.
Methodology: Stable Isotope-Labeled Substrate Assay in Cultured Fibroblasts
This method measures the chain-shortening of a stable isotope-labeled VLCFA.[15]
-
Cell Culture:
-
Culture human skin fibroblasts from patients and controls under standard conditions.
-
-
Labeling:
-
Incubate the fibroblasts with a deuterated VLCFA, such as D₃-C22:0, for a defined period.[15]
-
-
Lipid Extraction and Analysis:
-
Harvest the cells and perform a total lipid extraction.
-
Analyze the fatty acid composition by GC-MS or LC-MS/MS.
-
-
Data Analysis:
Methodology: Fluorescent Fatty Acid Analog Assay
This method utilizes a fluorescently labeled fatty acid to monitor beta-oxidation activity.[16]
-
Cell Culture and Incubation:
-
Incubate cultured fibroblasts with a fluorescent fatty acid analog, such as 12-(1-pyrene)dodecanoic acid (pyrene-C12:0).[16]
-
-
Extraction and Separation:
-
Extract the lipids from the cells.
-
Separate the parent fluorescent fatty acid from its beta-oxidation products using high-performance liquid chromatography (HPLC).
-
-
Detection and Quantification:
-
Detect the fluorescent compounds using a fluorescence detector.
-
The amount of the chain-shortened fluorescent products is proportional to the peroxisomal beta-oxidation activity.[16]
-
Mandatory Visualizations
Caption: Core pathway of peroxisomal beta-oxidation of very-long-chain fatty acids.
Caption: Transcriptional regulation of peroxisomal beta-oxidation by PPARα.
Caption: Experimental workflow for the quantification of very-long-chain fatty acids.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ABC Transporter Subfamily D: Distinct Differences in Behavior between ABCD1–3 and ABCD4 in Subcellular Localization, Function, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of peroxisomal fatty acyl-coenzyme A oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Tetracosahexaenoic Acid to Docosahexaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid crucial for neural and retinal function, is synthesized in mammals through a multi-step process known as Sprecher's pathway. A critical final step in this pathway is the enzymatic conversion of tetracosahexaenoic acid (THA; 24:6n-3) to DHA (22:6n-3). This conversion occurs in the peroxisome via a single round of β-oxidation. This technical guide provides an in-depth overview of this pivotal enzymatic process, detailing the key enzymes, their mechanisms, quantitative data on conversion rates, and comprehensive experimental protocols for its study. This document is intended to be a valuable resource for researchers in lipid metabolism, neuroscience, and drug development seeking to understand and investigate this essential biosynthetic step.
Introduction
The biosynthesis of docosahexaenoic acid (DHA) from its dietary precursor, α-linolenic acid (ALA), involves a series of elongation and desaturation reactions primarily in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisome.[1][2] This terminal step, the conversion of tetracosahexaenoic acid (THA) to DHA, is a crucial control point in maintaining adequate DHA levels in the body. The process involves one cycle of peroxisomal β-oxidation, a catabolic pathway that breaks down fatty acids.[3][4] Understanding the intricacies of this enzymatic conversion is vital for developing therapeutic strategies for conditions associated with DHA deficiency.
The Core Enzymatic Pathway: Peroxisomal β-Oxidation of THA
The conversion of THA to DHA is a four-step process that takes place within the peroxisomal matrix. The substrate for this pathway is tetracosahexaenoyl-CoA (THA-CoA).
The key enzymes involved in this pathway are:
-
Straight-Chain Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain fatty acids.[5][6] It catalyzes the first step, the oxidation of THA-CoA.
-
D-Bifunctional Protein (DBP): This multifunctional enzyme possesses two distinct activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase.[7][8] It catalyzes the second and third steps of the pathway.
-
Peroxisomal 3-ketoacyl-CoA Thiolase (Thiolase): This enzyme catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA intermediate.[5][9] Sterol carrier protein X (SCPx) may also play a role in this step.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic cascade of THA to DHA conversion and a general workflow for its experimental investigation.
Quantitative Data on THA to DHA Conversion
The conversion of THA to DHA has been quantified in various studies, primarily in rodent models and human cells. The data consistently indicates a significant and efficient conversion process.
| Model System | Parameter Measured | Key Findings | Reference |
| Male Long-Evans Rats | In vivo synthesis-secretion rates | The synthesis-secretion coefficient for DHA from plasma unesterified THA was 134-fold higher than for THA from DHA. The daily synthesis-secretion rate of DHA from THA was 96.3 ± 31.3 nmol/day, which was 7-fold higher than the reverse reaction. Plasma unesterified THA was converted to DHA at a 2.5-fold faster rate than it remained as THA. | [5] |
| Human Fibroblasts (Control vs. ACOX1-deficient) | Conversion of [1-14C]18:3n-3 and [1-14C]22:5n-3 to DHA | ACOX1-deficient cells showed impaired (5-20% of control) conversion to DHA and accumulated 2-5 times more radiolabeled C24:6n-3 (THA) than control cells. | [11][12] |
| Human Fibroblasts (Control vs. DBP-deficient) | Conversion of [1-14C]18:3n-3 and [1-14C]22:5n-3 to DHA | DBP-deficient cells exhibited impaired (5-20% of control) conversion to DHA. | [11][12] |
| Healthy Women | Plasma concentrations of THA and DHA | Plasma THA levels were significantly lower than DHA levels, suggesting rapid turnover of THA. | [13] |
Note: Specific enzyme kinetic parameters (Km, Vmax) for the peroxisomal enzymes with THA-CoA and its intermediates as substrates are not extensively reported in the literature.
Detailed Experimental Protocols
This section provides a composite methodology for measuring the enzymatic conversion of THA to DHA in a cell-based system, drawing from established protocols for peroxisomal β-oxidation.[14][15][16][17]
Materials and Reagents
-
Cell Lines: Human skin fibroblasts (control and patient-derived with known peroxisomal defects), hepatocytes (e.g., HepG2), or other relevant cell types.
-
Labeled Substrate: [1-14C]Tetracosahexaenoic acid or deuterated tetracosahexaenoic acid (d5-THA).
-
Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), antibiotics, trypsin-EDTA.
-
Reagents for Lipid Extraction: Hexane, isopropanol, sodium sulfate.
-
Instrumentation: Scintillation counter (for radiolabeled substrates) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (for stable isotope-labeled substrates).[18][19][20][21]
Experimental Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates or T25 flasks and grow to 80-90% confluency.
-
-
Incubation with Labeled THA:
-
Prepare a stock solution of labeled THA complexed to fatty acid-free bovine serum albumin (BSA) in a molar ratio of 2:1.
-
Wash the cell monolayer twice with phosphate-buffered saline (PBS).
-
Add fresh serum-free medium containing the labeled THA-BSA complex to the cells. A typical concentration is 10-20 µM with a specific activity of 0.2-0.5 µCi/mL for 14C-THA.
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Pellet the cells by centrifugation and wash again with PBS.
-
Extract total lipids from the cell pellet using a mixture of hexane and isopropanol (3:2, v/v).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Analysis of Labeled Fatty Acids:
-
For 14C-labeled THA:
-
Resuspend the lipid extract in a small volume of solvent.
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Scrape the bands corresponding to THA and DHA and quantify the radioactivity using a scintillation counter.
-
-
For d5-THA:
-
-
Data Analysis:
-
Calculate the amount of labeled THA and DHA in each sample.
-
Express the conversion rate as the percentage of labeled DHA relative to the total labeled fatty acids (THA + DHA) or as nmol of DHA produced per mg of cell protein per unit of time.
-
Regulation of the Pathway
The enzymatic conversion of THA to DHA is regulated as part of the broader control of fatty acid metabolism. The peroxisome proliferator-activated receptor alpha (PPARα) is a key transcription factor that upregulates the expression of genes encoding peroxisomal β-oxidation enzymes, including ACOX1.[5][22][23][24] Ligands for PPARα include fatty acids themselves, suggesting a feedback mechanism where high levels of fatty acids can induce their own breakdown.
Conclusion
The enzymatic conversion of tetracosahexaenoic acid to docosahexaenoic acid via peroxisomal β-oxidation is a fundamental process in lipid biochemistry with significant implications for human health. This technical guide has provided a comprehensive overview of the core enzymatic machinery, quantitative insights into the reaction, detailed experimental protocols for its investigation, and a summary of its regulation. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic interventions targeting a range of neurological and metabolic disorders. Further research is warranted to elucidate the specific kinetic properties of the involved enzymes with their respective substrates in this pathway and to fully unravel the intricate regulatory networks that govern DHA homeostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal) retroconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Peroxisomal 3-Ketoacyl-CoA Thiolase: Tissue Expression and Metabolic Regulation : Human Peroxisomal Thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiolase - Wikipedia [en.wikipedia.org]
- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Are all n-3 polyunsaturated fatty acids created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellculturedish.com [cellculturedish.com]
- 19. lcms.cz [lcms.cz]
- 20. waters.com [waters.com]
- 21. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peroxisome proliferator-activated receptors: regulation of transcriptional activities and roles in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Key Intermediate in Marine Lipid Metabolism: A Technical Guide to (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine environment is a rich source of bioactive lipids, particularly long-chain polyunsaturated fatty acids (LC-PUFAs) like docosahexaenoic acid (DHA), which are crucial for human health. The biosynthesis of these complex lipids involves a series of enzymatic steps and key metabolic intermediates. This technical guide focuses on one such intermediate, (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA , a critical component in the intricate pathway of DHA synthesis in marine organisms. Understanding the identification, quantification, and metabolic role of this molecule is paramount for fields ranging from marine biotechnology to drug discovery.
While the presence of this acyl-CoA is inferred from the established biosynthetic pathways of DHA, it is important to note that direct quantitative data on its concentration in specific marine organisms is currently scarce in publicly available literature. This guide, therefore, provides a comprehensive overview of its biochemical context and the methodologies required for its identification and future quantification.
Metabolic Significance: The Sprecher's Shunt Pathway
This compound is a pivotal intermediate in the Sprecher's shunt pathway , an alternative route for the biosynthesis of DHA (22:6n-3) from its precursor, tetracosahexaenoic acid (24:6n-3). This pathway occurs within the peroxisomes and involves a single round of β-oxidation.
The synthesis of DHA from dietary alpha-linolenic acid (ALA) involves a series of elongation and desaturation reactions primarily in the endoplasmic reticulum to produce very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Once tetracosahexaenoic acid is synthesized, it is transported to the peroxisome for the final conversion to DHA. Here, this compound is formed as the enoyl-CoA intermediate during the β-oxidation of tetracosahexaenoyl-CoA.
Navigating the Cellular Landscape of a Very-Long-Chain Fatty Acid: A Technical Guide to the Subcellular Localization of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the subcellular metabolism of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Understanding the precise location of its synthesis and degradation is critical for research into numerous physiological processes and the development of therapeutics for a range of metabolic disorders.
Core Concepts: A Segregated Metabolism
The metabolism of this compound, like other very-long-chain fatty acids (VLCFAs), is spatially segregated within the cell, primarily occurring in the endoplasmic reticulum and peroxisomes. This compartmentalization ensures the efficient and regulated processing of these specialized lipid molecules.
-
Biosynthesis in the Endoplasmic Reticulum (ER): The synthesis of VLCFAs, including the precursor to this compound, takes place in the endoplasmic reticulum. This process involves a series of elongation reactions catalyzed by a family of enzymes known as fatty acid elongases.
-
Degradation Primarily in Peroxisomes: Due to their extended chain length, VLCFAs are too long to be directly metabolized in the mitochondria. Instead, their initial breakdown through β-oxidation occurs in peroxisomes. This process shortens the fatty acid chains, producing medium-chain fatty acids that can then be transported to the mitochondria for complete oxidation.
Quantitative Data Presentation
| Protein | Gene | Subcellular Localization | Abundance (ppm) in Rat Liver | Data Source |
| Elongation of very long chain fatty acids protein 4 | ELOVL4 | Endoplasmic Reticulum | Not available in whole-tissue datasets | Inferred from specific localization studies |
| Acyl-CoA oxidase 1, palmitoyl | ACOX1 | Peroxisome | 1.98 | PaxDb[1] |
Note: The abundance of ELOVL4 in whole rat liver proteomics datasets is often below the limit of detection, reflecting its specialized expression. However, its localization to the ER is well-established through targeted studies.
Signaling Pathways and Experimental Workflows
To visualize the metabolic journey of this compound and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for subcellular fractionation.
Detailed Experimental Protocols
The following protocols provide a framework for the isolation of subcellular organelles and the subsequent analysis of enzyme activity and metabolite abundance.
Subcellular Fractionation of Rat Liver
This protocol is adapted from standard cell biology methods for the isolation of peroxisomes, mitochondria, and microsomes (endoplasmic reticulum).
Materials:
-
Fresh rat liver
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge and rotors
-
Ultracentrifuge and rotors
-
Sucrose or Iodixanol solutions for density gradient
-
Bradford assay reagents for protein quantification
Procedure:
-
Homogenization:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer with 10-15 gentle strokes.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant) and centrifuge at 25,000 x g for 20 minutes at 4°C. The resulting pellet contains a crude mixture of mitochondria, peroxisomes, and endoplasmic reticulum. The supernatant is the cytosolic fraction.
-
-
Density Gradient Centrifugation:
-
Resuspend the crude organelle pellet in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous sucrose gradient of 1.15, 1.17, and 1.21 g/mL or a self-forming Iodixanol gradient).
-
Centrifuge at high speed (e.g., 100,000 x g for 2 hours) in an ultracentrifuge.
-
Collect the distinct bands corresponding to the different organelles. Peroxisomes are typically found at a higher density than mitochondria and microsomes.
-
-
Fraction Purity Assessment:
-
Determine the protein concentration of each fraction using the Bradford assay.
-
Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, Catalase for peroxisomes, and COX IV for mitochondria).
-
Acyl-CoA Oxidase (ACOX) Activity Assay
This spectrophotometric assay measures the activity of ACOX1, the first and rate-limiting enzyme of peroxisomal β-oxidation.
Materials:
-
Isolated peroxisomal fraction
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Palmitoyl-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic HRP substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate well, prepare a reaction mixture containing assay buffer, HRP, and the chromogenic substrate.
-
-
Initiate Reaction:
-
Add a known amount of protein from the peroxisomal fraction to the reaction mixture.
-
Initiate the reaction by adding palmitoyl-CoA.
-
-
Measurement:
-
Immediately measure the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time. The rate of color development is proportional to the ACOX activity.
-
-
Calculation:
-
Calculate the specific activity of ACOX in units (e.g., nmol/min/mg protein) using a standard curve for the product of the chromogenic reaction.
-
Quantification of this compound by LC-MS/MS
This protocol outlines the general steps for the quantification of a specific acyl-CoA species in subcellular fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Isolated subcellular fractions (ER and peroxisomes)
-
Internal standard (e.g., a stable isotope-labeled version of the target acyl-CoA)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system equipped with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
To a known amount of protein from each subcellular fraction, add a known amount of the internal standard.
-
Extract the acyl-CoAs by adding ice-cold acetonitrile to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a reverse-phase C18 column with a gradient of water and acetonitrile containing formic acid.
-
Detect and quantify the target acyl-CoA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Determine the concentration of this compound in each subcellular fraction by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion
The metabolism of this compound is a highly compartmentalized process, with its synthesis occurring in the endoplasmic reticulum and its initial degradation taking place in peroxisomes. This subcellular organization highlights the intricate interplay between organelles in maintaining lipid homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular localization and regulation of this important metabolic pathway, paving the way for a deeper understanding of its role in health and disease.
References
Regulation of the Sprecher Pathway and DHA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes, particularly in the brain and retina, and a precursor to potent signaling molecules. While dietary intake is a source of DHA, its endogenous synthesis from shorter-chain precursors like α-linolenic acid (ALA) is vital for maintaining adequate tissue levels. The primary route for this conversion in mammals is the Sprecher pathway, a multi-organelle process culminating in the peroxisome. The regulation of this pathway is complex, involving transcriptional control by key nuclear receptors and transcription factors, substrate availability, and feedback inhibition. Understanding these regulatory networks is paramount for developing therapeutic strategies targeting metabolic and inflammatory diseases. This guide provides an in-depth overview of the Sprecher pathway's regulation, quantitative data on gene expression, detailed experimental protocols for its study, and visual diagrams of the core processes.
The Sprecher Pathway: An Overview
The synthesis of DHA from ALA is not a direct route. The conventional pathway involving desaturases and elongases can produce eicosapentaenoic acid (EPA, 20:5n-3) and docosapentaenoic acid (DPA, 22:5n-3). However, mammalian cells lack the Δ4-desaturase necessary to directly convert DPA to DHA. The Sprecher pathway circumvents this limitation through a series of reactions spanning the endoplasmic reticulum (ER) and the peroxisome.
The key steps are as follows[1]:
-
Elongation in the ER: DPA (22:5n-3) is elongated twice by elongase enzymes (ELOVL2/5) to form tetracosapentaenoic acid (24:5n-3).
-
Desaturation in the ER: A Δ6-desaturase (FADS2) introduces a double bond into 24:5n-3 to produce tetracosahexaenoic acid (24:6n-3).
-
Peroxisomal Transport: The 24:6n-3 fatty acid is transported from the ER to the peroxisome.
-
Chain Shortening in the Peroxisome: 24:6n-3 undergoes one cycle of β-oxidation, which shortens the chain by two carbons to yield the final product, DHA (22:6n-3).
This final peroxisomal step is critical and involves a specific set of enzymes distinct from those in mitochondria. Studies using fibroblasts from patients with peroxisomal biogenesis disorders have confirmed that peroxisomes, not mitochondria, are essential for this conversion[2][3]. The key enzymes are straight-chain acyl-CoA oxidase (ACOX1), D-bifunctional protein (EHHADH/HSD17B4), and sterol carrier protein X (SCPx)/thiolase[2][3].
Transcriptional Regulation of the Pathway
The expression of enzymes involved in the Sprecher pathway is tightly controlled by a network of transcription factors that respond to the cell's nutritional and metabolic state. The primary regulators are the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.
SREBP-1c: Master Regulator of Lipogenesis
SREBP-1c is a key transcription factor that activates the entire program of fatty acid synthesis in the liver[4]. It directly upregulates the genes encoding the desaturases (FADS1, FADS2) and elongases (ELOVL5, ELOVL6) required for the initial steps of PUFA synthesis in the endoplasmic reticulum[5][6]. Insulin is a potent activator of SREBP-1c expression, linking carbohydrate intake to fatty acid synthesis[7]. Conversely, PUFAs, including DHA, can suppress SREBP-1c activity, forming a negative feedback loop[5][8].
PPARα: The Fatty Acid Oxidation Sensor
PPARα is a nuclear receptor that functions as a lipid sensor. When activated by fatty acids or synthetic agonists (like fibrates), it forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[9]. PPARα is the master regulator of fatty acid catabolism, inducing the expression of genes involved in mitochondrial and, crucially for DHA synthesis, peroxisomal β-oxidation[5]. The genes encoding the core peroxisomal enzymes ACOX1 and EHHADH are well-established PPARα targets[5][9].
Regulatory Crosstalk
There is significant interplay between SREBP-1c and PPARα. PUFAs, which are ligands for PPARα, are known to suppress the expression and processing of SREBP-1c, thereby downregulating lipogenesis[8]. This creates a balance where an abundance of fatty acids promotes their own breakdown via PPARα activation while simultaneously halting further synthesis by inhibiting SREBP-1c. DHA itself has been shown to be a key controller of hepatic lipid synthesis by promoting the degradation of the active nuclear form of SREBP-1[5][8].
Quantitative Data on Pathway Regulation
The regulation of key enzymes in the Sprecher pathway has been quantified in various experimental models. The following tables summarize the observed changes in gene expression in response to the activation of SREBP-1c and PPARα.
Table 1: SREBP-1c-Mediated Upregulation of Lipogenic Genes in Mouse Liver Data derived from a transgenic mouse model with liver-specific expression of active SREBP-1c, leading to a fatty liver phenotype. Gene expression was measured by RT-PCR and normalized to control mice.
| Gene | Encoded Enzyme | Function in Pathway | Fold Increase (Mean ± SD) |
| FAS | Fatty Acid Synthase | General Fatty Acid Synthesis | ~3.0 |
| SCD1 | Stearoyl-CoA Desaturase-1 | Monounsaturated FA Synthesis | ~10.0 |
| FADS2 | Fatty Acyl Desaturase 2 (Δ6) | Desaturation (e.g., 24:5n-3 → 24:6n-3) | ~10.0 |
| FADS1 | Fatty Acyl Desaturase 1 (Δ5) | Desaturation (e.g., 20:4n-6 → 22:4n-6) | ~3.0 |
| ELOVL5 | Elongation of Very Long Chain Fatty Acids 5 | Elongation of C18-22 PUFAs | ~9.0 |
| ELOVL6 | Elongation of Very Long Chain Fatty Acids 6 | Elongation of Saturated & Monounsaturated FAs | ~18.0 |
| (Data synthesized from[5]) |
Table 2: PPARα-Mediated Upregulation of Peroxisomal β-Oxidation Genes in Mouse Liver Data derived from a mouse model of non-alcoholic steatohepatitis (NASH) treated with the PPARα/δ agonist GFT505. Gene expression was measured by RT-qPCR and values represent fold change relative to vehicle-treated controls.
| Gene | Encoded Enzyme | Function in Pathway | Fold Increase (Approx.) |
| Ppara | Peroxisome Proliferator-Activated Receptor α | Transcription Factor | ~6.0 |
| Acox1 | Acyl-CoA Oxidase 1 | First step of peroxisomal β-oxidation | ~5.0 |
| Ehhadh | Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase | Second & third steps of peroxisomal β-oxidation | ~4.0 |
| Cpt1b | Carnitine Palmitoyltransferase 1B | Mitochondrial Fatty Acid Transport | ~7.0 |
| (Data synthesized from[3]) |
Experimental Protocols
Investigating the regulation of the Sprecher pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experimental approaches.
Protocol 1: Analysis of Fatty Acid Profiles by GC-MS
This protocol details the extraction of total fatty acids from cultured cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials:
-
Cultured hepatocytes (e.g., HepG2, FaO)
-
Phosphate-Buffered Saline (PBS)
-
Methanol containing 0.5 M NaOH
-
14% Boron trifluoride (BF3) in methanol
-
n-Hexane (GC grade)
-
Saturated NaCl solution
-
Internal Standard (e.g., C17:0 heptadecanoic acid)
-
FAME standards (e.g., Supelco 37 Component FAME Mix)
2. Procedure:
-
Cell Harvesting: Aspirate culture medium. Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of PBS and transfer to a glass tube with a Teflon-lined cap. Pellet cells by centrifugation (500 x g, 5 min, 4°C).
-
Lipid Extraction & Saponification: Add a known amount of internal standard (e.g., 10 µg C17:0) to the cell pellet. Add 2 mL of methanol/0.5 M NaOH. Vortex vigorously. Heat at 100°C for 15 minutes to saponify lipids.
-
Methylation: Cool the tubes to room temperature. Add 2.5 mL of 14% BF3 in methanol. Vortex. Heat at 100°C for 10 minutes to methylate the free fatty acids.
-
FAME Extraction: Cool tubes to room temperature. Add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 2 minutes. Centrifuge (500 x g, 5 min) to separate phases.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example): Use a capillary column suitable for FAME separation (e.g., DB-23, 60 m x 0.25 mm x 0.15 µm).
-
Oven Program: Start at 50°C, ramp at 8°C/min to 180°C, then 2°C/min to 220°C.
-
Carrier Gas: Helium.
-
MS Conditions: Operate in electron ionization (EI) mode. Scan from m/z 50 to 550.
-
-
Data Analysis: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards. Quantify each fatty acid by comparing its peak area to the peak area of the internal standard.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Transcription Factor Binding
This protocol describes how to determine if a transcription factor (e.g., SREBP-1c) directly binds to the promoter region of a target gene (e.g., ELOVL2).
1. Materials:
-
Cultured hepatocytes (~1-2 x 10^7 cells per IP)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
ChIP Lysis and Wash Buffers
-
ChIP-validated antibody for the target transcription factor (e.g., anti-SREBP-1c)
-
Isotype control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads
-
Elution Buffer and Proteinase K
-
qPCR primers for the target promoter region and a negative control region
-
SYBR Green qPCR Master Mix
2. Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells and isolate nuclei using appropriate buffers.
-
Chromatin Shearing: Resuspend nuclei in Sonication Buffer. Shear chromatin to fragments of 200-1000 bp using a sonicator. This step requires optimization. Centrifuge to pellet debris. The supernatant is the chromatin extract.
-
Immunoprecipitation (IP):
-
Save a small aliquot of the chromatin extract as "Input" DNA.
-
Pre-clear the remaining chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (e.g., anti-SREBP-1c) or the IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Cross-link Reversal: Elute the complexes from the beads. Reverse the cross-links by incubating with Proteinase K at 65°C for 4-6 hours.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis:
-
Set up qPCR reactions using SYBR Green Master Mix with the purified ChIP DNA, Input DNA, and IgG control DNA as templates.
-
Use primers designed to amplify a ~100-200 bp region of the target gene's promoter (containing the putative binding site) and a negative control region (a gene desert or a gene not regulated by the factor).
-
Calculate the percentage of input for each sample: % Input = 2^-(Ct[ChIP] - (Ct[Input] - Log2(Input Dilution Factor))) * 100.
-
Enrichment is determined by comparing the % Input of the specific antibody to the % Input of the IgG control. A significant increase indicates binding.
-
Protocol 3: [¹⁴C]-ALA to DHA Conversion Tracer Study
This protocol outlines a method to trace the metabolic fate of ¹⁴C-labeled α-linolenic acid in cultured hepatocytes.
1. Materials:
-
Cultured hepatocytes
-
[1-¹⁴C]-α-linolenic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Culture medium
-
Scintillation fluid and vials
-
GC-MS or HPLC system with a radioactivity detector, or a fraction collector for subsequent scintillation counting.
2. Procedure:
-
Prepare Tracer Medium: Prepare a stock solution of [1-¹⁴C]-ALA complexed to fatty acid-free BSA in serum-free medium.
-
Cell Treatment: Culture hepatocytes to ~80% confluency. Replace the medium with the tracer-containing medium (e.g., final concentration of 50 µM ALA with 0.5 µCi/mL [1-¹⁴C]-ALA).
-
Incubation: Incubate cells for a defined time course (e.g., 0, 6, 12, 24, 48 hours).
-
Harvesting: At each time point, harvest both the cells and the culture medium separately to account for secreted fatty acids.
-
Lipid Extraction and FAME Preparation: Combine the cell pellet and medium for total lipid analysis. Extract total lipids and prepare FAMEs as described in Protocol 4.1.
-
Quantification of Radioactivity:
-
Method A (Radio-GC): Analyze the FAMEs using a gas chromatograph equipped with a radioactivity detector. This allows for simultaneous identification (by retention time) and quantification of radioactivity in each specific fatty acid peak (ALA, EPA, DPA, DHA, etc.).
-
Method B (HPLC with Fraction Collection): Separate the FAMEs using reverse-phase HPLC. Collect fractions corresponding to the elution times of known fatty acid standards. Measure the radioactivity in each fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the total radioactivity incorporated into the cells and medium at each time point.
-
Determine the distribution of ¹⁴C among the different n-3 PUFAs (ALA, EPA, DPA, DHA).
-
Express the data as the percentage of initial [1-¹⁴C]-ALA converted to each downstream product. This provides a quantitative measure of the flux through the Sprecher pathway.
-
Conclusion and Future Directions
The regulation of the Sprecher pathway is a highly integrated process, balancing the synthesis and degradation of PUFAs in response to nutritional cues. The transcriptional control exerted by SREBP-1c and PPARα on the ER- and peroxisome-based enzymatic machinery, respectively, forms the core of this regulatory network. For drug development professionals, these transcription factors represent prime targets for modulating DHA levels. For instance, selective PPARα modulators could enhance the final, rate-limiting step of DHA synthesis, while compounds that influence the SREBP-1c pathway could alter the availability of precursors. Future research should focus on elucidating the kinetic parameters of the key peroxisomal enzymes with their specific C24 substrates to better model pathway flux. Furthermore, advanced lipidomics and tracer studies will be invaluable in understanding the intricate trafficking of fatty acid intermediates between organelles and the precise mechanisms of feedback inhibition, paving the way for novel therapies for metabolic and neurodegenerative disorders.
References
- 1. Bioconversion of α-Linolenic Acid into n-3 Long-Chain Polyunsaturated Fatty Acid in Hepatocytes and Ad Hoc Cell Culture Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the specific radioactivity of fatty acids separated as their methyl esters by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2E Double Bond: A Linchpin in the Peroxisomal Beta-Oxidation of Tetracosahexaenoyl-CoA
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosahexaenoyl-CoA (C24:6-CoA), the coenzyme A derivative of tetracosahexaenoic acid, is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) primarily metabolized within peroxisomes. The intricate process of its degradation via beta-oxidation hinges on the stereospecificity of its intermediates, with the formation of a 2E (trans) double bond being a critical determinant for the progression of the metabolic spiral. This technical guide delves into the profound biological significance of this 2E double bond, providing a comprehensive overview of the enzymatic machinery involved, quantitative data, detailed experimental protocols, and the potential signaling implications of this metabolic intermediate.
The Central Role of the 2E Double Bond in Peroxisomal Beta-Oxidation
The beta-oxidation of fatty acids is a cyclical process that shortens the acyl-CoA chain by two carbons in each round, generating acetyl-CoA. For polyunsaturated fatty acids like tetracosahexaenoyl-CoA, the presence of pre-existing cis or trans double bonds at positions that interfere with the standard beta-oxidation enzymes necessitates the action of auxiliary enzymes. The formation of a trans-2-enoyl-CoA intermediate is a universal requirement for the second step of beta-oxidation, catalyzed by enoyl-CoA hydratase.
The metabolism of tetracosahexaenoyl-CoA, which contains six cis double bonds, involves a series of isomerization and reduction steps to navigate these non-standard configurations. Ultimately, for each cycle of beta-oxidation to proceed, the acyl-CoA intermediate must be presented to enoyl-CoA hydratase with a double bond in the trans configuration between the α and β carbons (C2 and C3). This 2E double bond is the key that unlocks the subsequent hydration, oxidation, and thiolysis steps of the beta-oxidation spiral.
Key Enzymes Acting on 2E-Tetracosahexaenoyl-CoA Intermediates
The proper formation and recognition of the 2E double bond in tetracosahexaenoyl-CoA metabolites are orchestrated by a cohort of specialized enzymes primarily located in the peroxisome.
1. Acyl-CoA Oxidase (ACOX): The first and often rate-limiting step in peroxisomal beta-oxidation is the introduction of a double bond between the C2 and C3 positions of the acyl-CoA, a reaction catalyzed by Acyl-CoA oxidase[1][2]. This enzyme specifically generates a 2E-enoyl-CoA intermediate. For substrates that already possess a double bond that can be isomerized to the C2 position, other enzymes will act first.
2. Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the stereospecific hydration of the 2E double bond of trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA[3][4]. The strict requirement for the trans configuration at the C2 position underscores the biological significance of the 2E double bond. Enoyl-CoA hydratase will not act on cis double bonds at this position. The rate of this reaction is known to decrease with increasing chain length of the fatty acyl-CoA[5][6].
3. 2,4-Dienoyl-CoA Reductase (DECR): During the beta-oxidation of polyunsaturated fatty acids like tetracosahexaenoic acid, intermediates with conjugated double bonds, such as 2-trans,4-cis-dienoyl-CoA, are formed. These are not substrates for enoyl-CoA hydratase. 2,4-dienoyl-CoA reductase reduces the 4-cis double bond to a single bond, using NADPH as a cofactor, resulting in a trans-3-enoyl-CoA[7]. This product is then isomerized by enoyl-CoA isomerase to the required trans-2-enoyl-CoA substrate for enoyl-CoA hydratase. Peroxisomal 2,4-dienoyl-CoA reductase (DECR2) has shown activity towards long-chain substrates, suggesting its role in the degradation of molecules like docosahexaenoic acid[8].
Quantitative Data on Enzyme Kinetics
While specific kinetic data for the enzymes of peroxisomal beta-oxidation with tetracosahexaenoyl-CoA as the direct substrate are scarce in the literature, data for structurally related very-long-chain fatty acids and their derivatives provide valuable insights. The following table summarizes available quantitative information.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0) | Haemonchus contortus (recombinant) | 78.79 | 0.53 (µM/min) | [1] |
| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0) | Haemonchus contortus (recombinant isoform 2) | 6.83 | 1.35 (µM/min) | [1] |
| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0) | Haemonchus contortus (recombinant isoform 3) | 12.64 | 1.01 (µM/min) | [1] |
| Peroxisomal 2,4-Dienoyl-CoA Reductase (pDCR) | Short-chain acyl-CoAs | Human | > 6-fold higher than for C10 or longer | - | [9] |
Note: The Vmax for ACOX1 from Haemonchus contortus is presented in µM/min as reported in the source.
Signaling Pathways and Logical Relationships
The metabolism of VLC-PUFAs is intricately linked to cellular signaling, influencing processes from inflammation to gene expression. While direct signaling roles for the 2E double bond of tetracosahexaenoyl-CoA are still under investigation, the broader context of fatty acid metabolism provides important clues.
Peroxisomal Beta-Oxidation of Tetracosahexaenoyl-CoA
The following diagram illustrates the core steps of peroxisomal beta-oxidation of a polyunsaturated fatty acid like tetracosahexaenoyl-CoA, emphasizing the importance of the 2E-enoyl-CoA intermediate.
Potential Signaling Roles of VLC-PUFA Metabolites
Metabolites of fatty acid oxidation can act as signaling molecules, for instance, by activating G-protein coupled receptors (GPCRs) or nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the enzymes involved in tetracosahexaenoyl-CoA metabolism.
Isolation of Peroxisomes from Rat Liver
This protocol provides a method for obtaining a fraction enriched in peroxisomes, suitable for subsequent enzymatic assays.
Materials:
-
Homogenization buffer: 0.25 M sucrose, 10 mM HEPES (pH 7.4), 1 mM EDTA, and protease inhibitors.
-
Nycodenz or Percoll gradient solutions.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet a crude organelle fraction containing mitochondria and peroxisomes.
-
Resuspend the pellet in homogenization buffer and layer it onto a pre-formed Nycodenz or Percoll gradient.
-
Centrifuge the gradient at high speed (e.g., 35,000 x g for 1 hour).
-
Carefully collect the peroxisome-enriched fraction, which is typically found at a denser layer than mitochondria.
-
Wash the collected fraction with homogenization buffer and pellet the peroxisomes for storage or immediate use.
-
Assess the purity of the fraction by immunoblotting for organelle-specific markers[10].
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This continuous assay measures the hydration of a trans-2-enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm[11][12].
Materials:
-
Purified enoyl-CoA hydratase or peroxisomal fraction.
-
trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA as a standard, or a custom-synthesized very-long-chain trans-2-enoyl-CoA).
-
Assay buffer: 50 mM Tris-HCl (pH 8.0).
-
UV-transparent cuvettes.
-
Spectrophotometer capable of reading in the UV range.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of the trans-2-enoyl-CoA substrate.
-
Equilibrate the cuvette to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 263 nm over time. The molar extinction coefficient (ε) for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹ cm⁻¹[12].
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the specific activity of the enzyme (units/mg protein) by dividing the rate by the amount of protein in the assay.
Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate by monitoring the decrease in NADPH concentration at 340 nm.
Materials:
-
Purified 2,4-dienoyl-CoA reductase or peroxisomal fraction.
-
2,4-dienoyl-CoA substrate.
-
NADPH.
-
Assay buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4).
-
Spectrophotometer or microplate reader capable of reading at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer and NADPH.
-
Add the enzyme preparation and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The molar extinction coefficient for NADPH at 340 nm is 6.22 x 10³ M⁻¹ cm⁻¹.
-
Calculate the rate of NADPH consumption to determine the enzyme activity.
Conclusion
The formation of the 2E double bond in tetracosahexaenoyl-CoA is not merely a stereochemical formality but a fundamental prerequisite for its catabolism within the peroxisome. The enzymes that produce and recognize this specific configuration are essential for the efficient breakdown of this and other very-long-chain polyunsaturated fatty acids. While significant progress has been made in understanding the general principles of peroxisomal beta-oxidation, further research is needed to elucidate the specific kinetics of these enzymes with VLC-PUFA substrates and to fully unravel the potential signaling roles of their 2E-enoyl-CoA intermediates. The methodologies outlined in this guide provide a robust framework for researchers to pursue these critical areas of investigation, ultimately contributing to a deeper understanding of lipid metabolism and its implications for human health and disease.
References
- 1. Acyl-CoA oxidase ACOX-1 interacts with a peroxin PEX-5 to play roles in larval development of Haemonchus contortus | PLOS Pathogens [journals.plos.org]
- 2. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain-enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. A plate reader method for the measurement of NAD, NADP, glutathione, and ascorbate in tissue extracts: Application to redox profiling during Arabidopsis rosette development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). These molecules are critical metabolic intermediates involved in a variety of cellular processes, including membrane biogenesis, energy metabolism, and the synthesis of signaling molecules.[1] The accurate and sensitive quantification of specific VLC-PUFA-CoAs is essential for understanding their physiological roles and their implications in various disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and quantitative analysis of these complex lipids.[2][3]
This document provides detailed application notes and protocols for the analysis of this compound using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters and chromatographic conditions for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Parameter | Value |
| Analyte | This compound |
| Precursor Ion (Q1) [M+H]⁺ | m/z 1106.4 |
| Product Ion (Q3) | m/z 428.0 |
| Alternate Product Ion (Neutral Loss) | Neutral Loss of 507.0 Da |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Collision Energy (CE) | Optimization required, typically 30-50 eV |
| Dwell Time | 50-100 ms |
Note: The precursor ion mass is calculated based on the molecular formula of the isomeric compound (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA (C45H70N7O17P3S), which has a molecular weight of approximately 1105.38 g/mol .[4] The product ion at m/z 428 represents the characteristic adenosine 3',5'-diphosphate fragment of coenzyme A.[5][6] A neutral loss of 507 Da is also a characteristic fragmentation for acyl-CoAs in positive ion mode.[7][8]
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 or C8 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 or 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile or Acetonitrile/Isopropanol (90:10, v/v) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 10-20 minutes. |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissues or cells and may require optimization for specific sample types.
Materials:
-
Homogenization Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Internal Standard (IS) Solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Organic Solvent Mixture (e.g., Isopropanol/Acetonitrile, 1:1, v/v)
-
Solid Phase Extraction (SPE) Cartridges (C18)
-
SPE Conditioning Solution (Methanol)
-
SPE Equilibration Solution (Water)
-
SPE Wash Solution (e.g., 5% Methanol in Water)
-
SPE Elution Buffer (e.g., Methanol or Acetonitrile containing a weak acid or base)
-
Nitrogen Evaporator
-
Reconstitution Solution (initial mobile phase conditions)
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 50-100 mg) or cell pellet in ice-cold homogenization buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.
-
Protein Precipitation and Extraction: Add the cold organic solvent mixture to the homogenate, vortex thoroughly, and incubate on ice to precipitate proteins and extract lipids.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with the wash solution to remove polar interferences.
-
Elute the acyl-CoAs with the elution buffer.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Method Setup: Set up the LC-MS/MS instrument with the parameters outlined in Tables 1 and 2. The collision energy and other compound-specific parameters should be optimized by infusing a standard of a similar long-chain acyl-CoA, if a pure standard of the target analyte is not available.
-
Equilibration: Equilibrate the LC column with the initial mobile phase conditions for a sufficient time to ensure a stable baseline.
-
Injection: Inject the reconstituted sample extract onto the LC system.
-
Data Acquisition: Acquire the data in Multiple Reaction Monitoring (MRM) mode, monitoring the transition for the target analyte and the internal standard.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Generalized VLC-PUFA synthesis pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aocs.org [aocs.org]
- 3. Metabolic engineering of omega3-very long chain polyunsaturated fatty acid production by an exclusively acyl-CoA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA | C45H70N7O17P3S | CID 56927909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (CHEBI:80481) [ebi.ac.uk]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Extraction of Long-Chain Acyl-CoA Esters from Tissues
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy production via β-oxidation, and the synthesis of complex lipids.[1][2] Accurate quantification of the tissue-specific pool of LC-CoAs is essential for researchers, scientists, and drug development professionals investigating metabolic diseases such as diabetes, obesity, and cardiovascular disorders. The inherent instability and low abundance of these molecules necessitate robust and efficient extraction protocols to ensure data accuracy and reproducibility.[3] These application notes provide detailed protocols for the extraction of Lc-CoAs from tissue samples, focusing on two widely used methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Core Principles of Sample Preparation
Successful analysis of LC-CoAs is critically dependent on the initial handling and preparation of the tissue samples. Key considerations include:
-
Metabolic Quenching: To preserve the in vivo acyl-CoA profile, it is imperative to halt all enzymatic activity immediately upon tissue collection. The gold standard for this is freeze-clamping the tissue in liquid nitrogen.[4]
-
Tissue Homogenization: Tissues must remain frozen during homogenization to prevent enzymatic degradation of LC-CoAs. Grinding the frozen tissue to a fine powder is a common and effective method.[4]
-
Extraction Method: The choice between SPE and LLE will depend on the specific downstream analytical platform (e.g., HPLC, LC-MS/MS), the chain length of the acyl-CoAs of interest, and the required sample purity.[3][5]
Data Presentation: Recovery of Acyl-CoA Species
The efficiency of any extraction protocol is determined by the recovery of the target analytes. The following tables summarize representative recovery data for various acyl-CoA species using different extraction methodologies, providing a comparative overview for researchers.
Table 1: Acyl-CoA Recovery using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [1] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [1][6] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Table 2: Long-Chain Acyl-CoA Content in Various Rat Tissues
| Tissue | Total LC-CoA (nmol/g) | Reference |
| Heart | 7.4 ± 0.2 | |
| Liver | 7.7 ± 0.4 | |
| Red Muscle | 4.1 - 4.4 | |
| White Muscle | ~1.5 - 2.2 | |
| Adipose Tissue | < 1 |
Experimental Workflows and Signaling Pathways
To visualize the experimental and biological processes, the following diagrams have been generated using the DOT language.
Caption: Solid-Phase Extraction (SPE) Workflow for Long-Chain Acyl-CoAs.
Caption: Fatty Acid β-Oxidation Pathway.
Experimental Protocols
This section provides detailed methodologies for the solid-phase and liquid-liquid extraction of long-chain acyl-CoAs from tissue samples.
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is a robust method for enriching a broad range of acyl-CoAs from tissue samples and is adapted from established procedures.[1][7]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C and >12,000 x g
-
Vacuum concentrator
Procedure:
-
Tissue Pulverization: Place the frozen tissue sample (~50-100 mg) in a pre-chilled mortar containing liquid nitrogen and grind to a fine, homogenous powder.
-
Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard and homogenize thoroughly on ice. Add 1 mL of 2-Propanol and homogenize again.[1]
-
Extraction of Acyl-CoAs: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs into a new clean tube.
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]
-
-
Sample Concentration: Dry the eluate to completeness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50-100 µL of a mobile phase-compatible solution for LC-MS).
Protocol 2: Liquid-Liquid Extraction (LLE) of Long-Chain Acyl-CoAs
This protocol is a classic method for the separation of lipids and aqueous-soluble metabolites and has been adapted for the extraction of long-chain acyl-CoAs.[5]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenizer
-
Extraction Solvents: Chloroform, Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C and >2,000 x g
Procedure:
-
Tissue Pulverization: Place the frozen tissue sample (~50-100 mg) in a pre-chilled mortar containing liquid nitrogen and grind to a fine, homogenous powder.
-
Homogenization and Extraction:
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v).[3]
-
Add the internal standard at this stage.
-
Homogenize the sample thoroughly.
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and 0.5 mL of water to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[3]
-
-
Aqueous Phase Collection: The long-chain acyl-CoAs will partition into the upper aqueous phase. Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.[3]
-
Sample Concentration: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA Standard: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the chemical synthesis of the (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA standard. Very-long-chain polyunsaturated fatty acyl-CoAs are critical molecules in various biological pathways, and the availability of pure standards is essential for research in metabolism, enzymology, and drug discovery. The synthesis is presented in two main stages: first, the multi-step synthesis of the precursor fatty acid, (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoic acid, from a suitable C22 polyunsaturated fatty acid starting material. The second stage details the conversion of the synthesized fatty acid into its corresponding Coenzyme A thioester. This protocol includes detailed experimental procedures, a summary of reagents, and visual workflows to ensure clarity and reproducibility in a laboratory setting.
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, and their Coenzyme A (CoA) esters are integral to numerous cellular processes. The specific isomer this compound is of interest for studying the metabolism and signaling pathways of VLC-PUFAs. The controlled, stereospecific chemical synthesis of this standard is crucial for accurate biological and analytical studies, as isolation from natural sources is often challenging and yields impure mixtures.
The synthetic strategy outlined herein involves a multi-step chemical synthesis to construct the C24 hexaenoic acid backbone with the required (2E) configuration, followed by a reliable method for thioesterification with Coenzyme A.
Data Presentation
The following tables summarize the key reagents required for each stage of the synthesis. Expected yields are estimated based on literature precedents for similar transformations.
Table 1: Reagents for the Synthesis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoic Acid
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) | Role |
| Part 1: Synthesis of the Precursor Fatty Acid | |||||
| 1a | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoic acid (DHA) | C₂₂H₃₂O₂ | 328.49 | 1.0 | Starting Material |
| 1b | Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 1.5 | Acyl chloride formation |
| 1c | Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 2.2 | Oxidizing agent (Swern) |
| 1d | Triethylamine | C₆H₁₅N | 101.19 | 5.0 | Base (Swern) |
| 2a | (Carbethoxymethylene)triphenylphosphorane | C₂₂H₂₁O₂P | 364.38 | 1.2 | Wittig reagent |
| 2b | Diisobutylaluminium hydride (DIBAL-H) | C₈H₁₉Al | 142.22 | 2.5 | Reducing agent |
| 3a | Manganese dioxide | MnO₂ | 86.94 | 10.0 | Oxidizing agent |
| 4a | Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 1.2 | Horner-Wadsworth-Emmons reagent |
| 4b | Sodium hydride (60% in mineral oil) | NaH | 24.00 | 1.2 | Base |
| 5a | Lithium hydroxide | LiOH | 23.95 | 3.0 | Hydrolysis agent |
Table 2: Reagents for the Synthesis of this compound
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) | Role |
| Part 2: Conversion to Acyl-CoA | |||||
| 6a | (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoic acid | C₂₄H₃₆O₂ | 356.54 | 1.0 | Precursor Fatty Acid |
| 6b | 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | 1.2 | Activating agent |
| 6c | Coenzyme A (free acid) | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | 0.9 | Thiol source |
| 6d | Triethylamine | C₆H₁₅N | 101.19 | q.s. | Base |
Experimental Protocols
Part 1: Synthesis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoic Acid
This multi-step synthesis is designed to elongate a C22 polyunsaturated fatty acid and introduce the required (2E) double bond.
Step 1: Synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenal
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid (DHA) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at ~1800 cm⁻¹).
-
In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM.
-
Cool this DMSO solution to -78 °C and add it to the acyl chloride solution.
-
After 30 minutes, add triethylamine (5.0 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify by flash column chromatography on silica gel.
Step 2: Synthesis of Ethyl (2E/Z,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoate and Subsequent Reduction to the Alcohol
-
To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of the aldehyde from Step 1 in THF.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure and purify the resulting ester by flash chromatography to separate the E and Z isomers if possible, or proceed with the mixture.
-
Dissolve the ester in anhydrous toluene and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (2.5 eq, 1.0 M solution in hexanes) dropwise.
-
Stir for 2 hours at -78 °C, then quench by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the allylic alcohol.
Step 3: Oxidation to (6Z,9Z,12Z,15Z,18Z)-Tetracosa-2,6,9,12,15,18-hexaenal
-
Dissolve the alcohol from Step 2 in a mixture of DCM and hexane.
-
Add activated manganese dioxide (MnO₂) (10.0 eq) in portions.
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.
Step 4: Synthesis of Ethyl (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoate
-
In a flame-dried flask under argon, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise. Stir until hydrogen evolution ceases.
-
Add a solution of the aldehyde from Step 3 in THF to the phosphonate anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to yield the E-enoate.
Step 5: Hydrolysis to (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoic Acid
-
Dissolve the ester from Step 4 in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final fatty acid.
Part 2: Synthesis of this compound
This protocol utilizes the carbonyldiimidazole (CDI) activation method for the formation of the acyl-CoA thioester.
Step 6: Acyl-CoA Synthesis
-
In a dry flask under an inert atmosphere, dissolve (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoic acid (1.0 eq) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) in one portion and stir the mixture at room temperature for 1-2 hours. The formation of the acyl-imidazolide can be monitored by the evolution of CO₂.
-
In a separate flask, dissolve Coenzyme A (free acid) (0.9 eq) in a minimal amount of water and adjust the pH to ~8.0 with a solution of triethylamine.
-
Add the solution of the acyl-imidazolide dropwise to the Coenzyme A solution with stirring.
-
Maintain the reaction mixture at room temperature and stir for 4-6 hours. Monitor the reaction for the disappearance of free CoA using Ellman's reagent.
-
Upon completion, the product can be purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. Lyophilize the collected fractions to obtain the pure this compound as a white solid.
Mandatory Visualization
Application Note: Quantification of Tetracosahexaenoyl-CoA Isomers by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosahexaenoyl-CoA (C24:6-CoA) is the activated form of tetracosahexaenoic acid (24:6), a very-long-chain fatty acid (VLCFA). VLCFAs and their CoA esters are integral to numerous cellular processes, and their dysregulation has been implicated in various metabolic and neurodegenerative diseases. The isomeric forms of C24:6-CoA, differing in the position of their double bonds, may exhibit distinct biological activities and metabolic fates. Consequently, the ability to accurately quantify individual C24:6-CoA isomers is crucial for understanding their specific roles in health and disease, and for the development of targeted therapeutics. This application note provides a detailed protocol for the quantification of tetracosahexaenoyl-CoA isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This protocol outlines a robust method for the extraction and quantification of C24:6-CoA isomers from biological samples.
Materials and Reagents
-
Biological samples (e.g., cell pellets, tissue homogenates)
-
Internal Standards: Odd-chain length fatty acyl-CoAs (e.g., C17:0-CoA, C19:0-CoA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Ammonium Hydroxide (NH₄OH)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation and Extraction
-
Homogenization: Homogenize cell pellets or tissue samples in a cold phosphate-buffered saline (PBS) solution.
-
Protein Precipitation and Extraction: To 100 µL of homogenate, add 400 µL of a 2:1 (v/v) methanol:acetonitrile solution containing internal standards. Vortex vigorously for 1 minute to precipitate proteins and extract lipids and acyl-CoAs.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation of C24:6-CoA isomers can be achieved using a reversed-phase C18 column with a gradient elution.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 10 15.0 95 20.0 95 20.1 10 | 25.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The quantification of acyl-CoAs is performed using MRM. A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate fragment (507 Da).[1][2] Another characteristic fragment is the adenosine 3',5'-diphosphate key fragment at m/z 428.0365.[3]
-
Precursor Ion (Q1): [M+H]⁺ of the specific C24:6-CoA isomer.
-
Product Ion (Q3): The fragment resulting from the neutral loss of 507 Da or the fragment at m/z 428.
-
Data Presentation
The following table presents hypothetical quantitative data for two C24:6-CoA isomers in different biological samples to illustrate the application of this protocol.
| Sample ID | C24:6-CoA Isomer 1 (pmol/mg protein) | C24:6-CoA Isomer 2 (pmol/mg protein) |
| Control Cell Line A | 1.25 ± 0.15 | 0.89 ± 0.11 |
| Treated Cell Line A | 2.54 ± 0.28 | 1.12 ± 0.14 |
| Control Tissue B | 3.11 ± 0.45 | 2.05 ± 0.33 |
| Disease Model Tissue B | 0.98 ± 0.12 | 1.56 ± 0.21 |
Table 1: Representative Quantitative Data for C24:6-CoA Isomers. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation and fates of C24:6-CoA isomers.
Caption: Experimental workflow for C24:6-CoA quantification.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Assay of Peroxisomal Beta-Oxidation of Tetracosahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes play a crucial role in cellular lipid metabolism, particularly in the beta-oxidation of very-long-chain fatty acids (VLCFAs), such as tetracosahexaenoic acid (C24:6n-3). This pathway is essential for maintaining lipid homeostasis, and its dysfunction is associated with several severe metabolic disorders. The study of peroxisomal beta-oxidation in vitro is vital for understanding its biochemical mechanisms, identifying potential therapeutic targets, and screening for compounds that may modulate its activity.
This document provides detailed application notes and protocols for an in vitro assay to measure the peroxisomal beta-oxidation of tetracosahexaenoyl-CoA. The primary method focuses on a reconstituted enzymatic system, with an alternative protocol for isolated peroxisomes.
Principle of the Assay
The in vitro peroxisomal beta-oxidation of tetracosahexaenoyl-CoA is monitored by measuring the activity of the first and rate-limiting enzyme of the pathway, acyl-CoA oxidase (ACOX). ACOX catalyzes the desaturation of acyl-CoAs, producing 2-trans-enoyl-CoA and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be quantified using a sensitive spectrophotometric assay, which serves as a direct measure of the peroxisomal beta-oxidation rate.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| Tetracosahexaenoic Acid (C24:6n-3) | Cayman Chemical | 10005084 | -20°C |
| Long-chain acyl-CoA synthetase (from Pseudomonas sp.) | Sigma-Aldrich | L0897 | -20°C |
| Coenzyme A lithium salt | Sigma-Aldrich | C3019 | -20°C |
| ATP disodium salt | Sigma-Aldrich | A2383 | -20°C |
| Magnesium chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temp |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | 4°C |
| Tris-HCl buffer | Sigma-Aldrich | T5941 | Room Temp |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |
| Peroxisomal Acyl-CoA Oxidase 1 (ACOX1), recombinant human | Abcam | ab91234 | -80°C |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | 4°C |
| Leuco-dichlorofluorescein (leuco-DCF) | Invitrogen | D2938 | -20°C, light-sensitive |
| Potassium phosphate buffer | Sigma-Aldrich | P5379 | Room Temp |
Table 2: Typical Kinetic Parameters for Peroxisomal Acyl-CoA Oxidase
| Substrate | Apparent Kₘ (µM) | Relative Vₘₐₓ (%) | Reference |
| Palmitoyl-CoA (C16:0) | 13.8 ± 1.0 | 100 | [1] |
| Myristoyl-CoA (C14:0) | - | 110 | [1] |
| Eicosa-8,11,14-trienoyl-CoA (C20:3) | 17 ± 6 | ~150 | [1] |
| Docosa-7,10,13,16-tetraenoyl-CoA (C22:4) | 22 ± 3 | ~150 | [1] |
Experimental Protocols
Part 1: Enzymatic Synthesis of Tetracosahexaenoyl-CoA
This protocol describes the synthesis of the acyl-CoA substrate from its corresponding free fatty acid.
Materials:
-
Tetracosahexaenoic acid
-
Long-chain acyl-CoA synthetase
-
Coenzyme A (CoA) lithium salt
-
ATP disodium salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Preparation of Reaction Buffer: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM MgCl₂, 2 mM DTT, and 0.1% Triton X-100.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Reaction Buffer
-
5 mM ATP
-
2.5 mM CoA
-
0.1 mg/mL BSA
-
100 µM Tetracosahexaenoic acid (dissolved in ethanol)
-
-
Enzyme Addition: Add purified long-chain acyl-CoA synthetase to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitoring and Purification (Optional): The reaction progress can be monitored by HPLC. If necessary, the product can be purified using solid-phase extraction or preparative HPLC. For most applications, the reaction mixture can be used directly in the beta-oxidation assay after confirming the depletion of free CoA.
Part 2: In Vitro Peroxisomal Beta-Oxidation Assay (Reconstituted System)
This protocol measures the activity of acyl-CoA oxidase, the first enzyme in the peroxisomal beta-oxidation pathway.
Materials:
-
Synthesized Tetracosahexaenoyl-CoA
-
Purified recombinant peroxisomal acyl-CoA oxidase 1 (ACOX1)
-
Horseradish Peroxidase (HRP)
-
Leuco-dichlorofluorescein (leuco-DCF)
-
Potassium phosphate buffer (pH 7.2)
-
Spectrophotometer capable of reading at 502 nm
Procedure:
-
Preparation of Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.2).
-
Preparation of Reagent Mix: Prepare a reagent mix containing:
-
50 mM Potassium phosphate buffer (pH 7.2)
-
100 µM Leuco-DCF (prepare fresh from a stock in DMSO, protect from light)
-
10 U/mL HRP
-
-
Assay Setup: In a 96-well plate or cuvette, add the following:
-
Reagent Mix
-
Purified ACOX1 (concentration to be optimized, typically in the ng/mL range)
-
-
Initiation of Reaction: Start the reaction by adding the synthesized tetracosahexaenoyl-CoA to a final concentration range of 1-50 µM.
-
Measurement: Immediately begin monitoring the increase in absorbance at 502 nm over time using a spectrophotometer. Record readings every 15-30 seconds for 5-10 minutes.
-
Calculation of Activity: The rate of reaction is proportional to the rate of increase in absorbance. Calculate the specific activity as nmol of H₂O₂ produced per minute per milligram of ACOX1, using the molar extinction coefficient of dichlorofluorescein (DCF).
Mandatory Visualizations
References
Application Notes and Protocols for Stable Isotope Labeling Studies of the Sprecher Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing stable isotope labeling studies to investigate the metabolic flux through the Sprecher pathway, a critical route for the biosynthesis of docosahexaenoic acid (DHA). The protocols detailed below are intended for use in both in vitro cell culture systems and in vivo animal models.
Introduction to the Sprecher Pathway and Stable Isotope Tracing
The Sprecher pathway is a multi-step enzymatic process that elongates and desaturates shorter-chain omega-3 fatty acids to produce the essential long-chain polyunsaturated fatty acid (LCPUFA), docosahexaenoic acid (DHA; 22:6n-3). This pathway is particularly important in organisms that lack a Δ4-desaturase. The key steps of the Sprecher pathway involve the elongation of eicosapentaenoic acid (EPA; 20:5n-3) and subsequent desaturation and peroxisomal β-oxidation.[1][2]
Stable isotope labeling, utilizing non-radioactive isotopes such as carbon-13 (¹³C) and deuterium (²H), is a powerful technique to trace the metabolic fate of fatty acids through this pathway.[3] By introducing a labeled precursor, researchers can quantify the rate of synthesis (flux) of downstream intermediates and the final product, DHA. This approach provides a dynamic view of fatty acid metabolism that is not attainable with static measurements of metabolite concentrations.[4]
Core Applications
-
Metabolic Flux Analysis: Quantify the rate of conversion between intermediates in the Sprecher pathway to identify rate-limiting steps and potential targets for therapeutic intervention.[5]
-
Pharmacokinetic and Bioavailability Studies: Trace the incorporation of dietary labeled fatty acids into various tissues and lipid pools, providing insights into their absorption, distribution, metabolism, and excretion (ADME).[3]
-
Disease Modeling: Investigate alterations in Sprecher pathway flux in various disease models, such as metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
-
Drug Discovery and Development: Evaluate the effects of novel therapeutic compounds on the metabolic flux through the Sprecher pathway.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Labeling of Hepatocytes
This protocol describes the labeling of cultured hepatocytes with uniformly labeled ¹³C-α-linolenic acid ([U-¹³C]ALA) to trace its conversion to DHA via the Sprecher pathway.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[U-¹³C]α-linolenic acid (or other appropriate labeled precursor like [U-¹³C]EPA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents: Chloroform, Methanol, Water (Folch method)
-
Derivatization agent: 14% Boron trifluoride in methanol (BF₃-MeOH)
-
Internal standard (e.g., C17:0 or a deuterated analog of a target fatty acid)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Cell Culture and Seeding:
-
Culture hepatocytes in standard growth medium until they reach 70-80% confluency.
-
Seed cells into 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [U-¹³C]ALA complexed with fatty acid-free BSA. A typical molar ratio is 2:1 (fatty acid:BSA).
-
Dilute the stock solution in serum-free cell culture medium to a final concentration of 50-100 µM [U-¹³C]ALA.
-
-
Isotope Labeling:
-
Wash the cells twice with warm PBS.
-
Replace the growth medium with the prepared labeling medium.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the time-course of label incorporation.
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Scrape the cells in 1 mL of PBS and transfer to a glass tube.
-
Perform a Folch lipid extraction by adding a 2:1 mixture of chloroform:methanol.
-
Add an internal standard at the beginning of the extraction for quantification.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 14% BF₃-MeOH to the dried lipids.
-
Heat at 100°C for 30 minutes.
-
Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex and centrifuge. The upper hexane layer contains the FAMEs.
-
-
GC-MS Analysis:
-
Transfer the hexane layer to a GC vial.
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in the fatty acids of the Sprecher pathway.
-
Data Presentation
The following tables represent the type of quantitative data that can be obtained from stable isotope labeling studies of the Sprecher pathway. The values are illustrative and will vary depending on the experimental system and conditions.
Table 1: Isotopic Enrichment of Sprecher Pathway Intermediates in Cultured Hepatocytes after 24 hours of Labeling with [U-¹³C]ALA.
| Metabolite | Chemical Formula | Isotopic Enrichment (Mole Percent Excess) |
| α-Linolenic Acid (ALA) | C18:3n-3 | 98.5 ± 1.2 |
| Eicosapentaenoic Acid (EPA) | C20:5n-3 | 45.2 ± 3.5 |
| Docosapentaenoic Acid (DPA) | C22:5n-3 | 28.7 ± 2.1 |
| Tetracosapentaenoic Acid | C24:5n-3 | 15.4 ± 1.8 |
| Tetracosahexaenoic Acid | C24:6n-3 | 8.9 ± 1.1 |
| Docosahexaenoic Acid (DHA) | C22:6n-3 | 12.3 ± 1.5 |
Table 2: Calculated Metabolic Flux Rates through the Sprecher Pathway.
| Reaction Step | Enzyme | Flux Rate (nmol/mg protein/hr) |
| EPA → DPA | Elongase (ELOVL2/5) | 5.2 ± 0.6 |
| DPA → 24:5n-3 | Elongase (ELOVL2/5) | 3.1 ± 0.4 |
| 24:5n-3 → 24:6n-3 | Δ6-Desaturase (FADS2) | 1.8 ± 0.3 |
| 24:6n-3 → DHA | Peroxisomal β-oxidation | 2.5 ± 0.4 |
Visualizations
Sprecher Pathway Diagram
Caption: The Sprecher pathway for DHA biosynthesis.
Experimental Workflow Diagram
Caption: General experimental workflow for stable isotope labeling studies.
References
- 1. Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DHA Biosynthesis in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cell membranes, particularly in the brain and retina, and plays a vital role in neurotransmission, neurogenesis, and the resolution of inflammation.[1][2][3] Mammalian cells can synthesize DHA from the essential fatty acid α-linolenic acid (ALA) through a series of desaturation and elongation reactions primarily occurring in the endoplasmic reticulum.[4] This biosynthetic pathway, often referred to as the "Sprecher pathway" in mammals, involves several key enzymes, including delta-6 desaturase (FADS2), delta-5 desaturase (FADS1), and elongases (ELOVL5 and ELOVL2). The regulation of this pathway is complex, involving transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor-alpha (PPARα), which respond to hormonal and nutritional signals.
In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms of DHA biosynthesis and for screening compounds that may modulate this pathway. This document provides detailed application notes and protocols for utilizing relevant cell lines to study DHA synthesis.
Recommended Cell Culture Models
The choice of cell line is critical and should be guided by the research question. Hepatocytes are a primary site of DHA synthesis for systemic distribution, while neuronal and retinal cells are key sites of DHA uptake and function.
| Cell Line | Type | Key Characteristics Relevant to DHA Biosynthesis |
| HepG2 | Human Hepatocellular Carcinoma | Well-characterized model for liver lipid metabolism. Expresses key enzymes of the DHA synthesis pathway.[5] Suitable for studying the regulation of DHA biosynthesis by hormones and nutrients. |
| AML12 | Mouse Hepatocyte | Non-tumorigenic cell line that retains many features of primary hepatocytes.[6] Good model for studying fatty acid metabolism and its regulation.[7][8] |
| Primary Neurons | Rodent-derived | Provide a physiologically relevant model for studying DHA synthesis and uptake in the central nervous system. DHA is crucial for neuronal development and function.[1][2][3] |
| Neuronal Cell Lines (e.g., SH-SY5Y) | Human Neuroblastoma | Offer a more scalable and reproducible alternative to primary neurons for studying neuronal lipid metabolism, though with some limitations in physiological relevance. |
Experimental Workflows
A typical experimental workflow for studying DHA biosynthesis in cultured cells involves several key stages, from cell culture and treatment to the analysis of fatty acid profiles and gene expression.
Figure 1: General experimental workflow for studying DHA biosynthesis in cell culture.
Signaling Pathways Regulating DHA Biosynthesis
The biosynthesis of DHA is tightly regulated at the transcriptional level by SREBP-1c and PPARα. Understanding these pathways is crucial for interpreting experimental results.
SREBP-1c Pathway
SREBP-1c is a key transcription factor that activates the expression of genes involved in fatty acid synthesis.[4][9] Insulin is a potent activator of SREBP-1c, promoting lipogenesis. Conversely, polyunsaturated fatty acids, including DHA, can suppress SREBP-1c activity, forming a negative feedback loop.[10]
Figure 2: Simplified SREBP-1c signaling pathway in the regulation of DHA biosynthesis genes.
PPARα Pathway
PPARα is a nuclear receptor that acts as a lipid sensor.[11] When activated by ligands such as fatty acids, it upregulates the expression of genes involved in fatty acid oxidation. PPARα has also been shown to regulate the expression of FADS2.[12][13]
Figure 3: PPARα signaling pathway and its role in regulating FADS2 expression.
Protocols
Protocol 1: Cell Culture
1.1. HepG2 Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12][14]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Subculturing:
-
Aspirate media and wash the cell monolayer twice with 1x PBS.
-
Add pre-warmed (37°C) 0.05% Trypsin-EDTA solution to cover the flask bottom and incubate for 5-7 minutes.
-
Neutralize trypsin by adding 4x volume of complete growth medium.
-
Gently resuspend cells by pipetting.
-
Split cells at a ratio of 1:4 to 1:8 every 3-6 days.[12]
-
1.2. AML12 Cell Culture
-
Media: A 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 0.005 mg/mL insulin, 0.005 mg/mL transferrin, 5 ng/mL selenium, and 40 ng/mL dexamethasone.[6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Subculturing:
-
Aspirate media and wash cells with PBS.
-
Add 2.0-3.0 mL of Trypsin-EDTA solution and incubate for 5-15 minutes.
-
Add 6.0-8.0 mL of complete growth medium to neutralize trypsin.
-
Gently resuspend cells and re-plate at a 1:2 to 1:5 ratio.[16]
-
Protocol 2: Fatty Acid Supplementation
-
Prepare a stock solution of the fatty acid (e.g., α-linolenic acid) complexed to fatty acid-free Bovine Serum Albumin (BSA).
-
Alternatively, dissolve the fatty acid in ethanol, add to the culture dish, evaporate the ethanol under sterile conditions, and then add the cell culture medium.[17]
-
For treatment, replace the normal growth medium with a medium containing the desired concentration of the fatty acid-BSA complex (e.g., 20-80 µM ALA).[18]
-
Include a vehicle control (medium with BSA alone).
-
Incubate cells for the desired time period (e.g., 24-72 hours) before harvesting for analysis.
Protocol 3: Lipid Extraction and Fatty Acid Analysis by GC-MS
3.1. Lipid Extraction (Modified Folch Method)
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Homogenize the cell pellet in a chloroform/methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the cell pellet.[19]
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Centrifuge to pellet cell debris and recover the liquid phase.
-
Wash the solvent by adding 0.2 volumes of 0.9% NaCl solution.
-
Vortex and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.[9]
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform under a stream of nitrogen.
3.2. Fatty Acid Methyl Ester (FAME) Preparation
This protocol describes acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol, a common method for preparing FAMEs.[20]
-
To the dried lipid extract, add 2 mL of 12-14% BF₃ in methanol.
-
Tightly cap the glass tube and heat at 60-100°C for 30-60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane to the tube.
-
Vortex thoroughly to extract the FAMEs into the upper hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3.3. GC-MS Analysis
-
Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., a polar column like a DB-23) for separation of FAMEs.
-
Set the GC oven temperature program to achieve optimal separation of the fatty acid methyl esters.
-
Identify and quantify individual FAMEs based on their retention times and mass spectra, comparing them to known standards.
Protocol 4: Gene Expression Analysis by qPCR
-
RNA Extraction: Extract total RNA from cultured cells using a suitable kit or a standard Trizol-chloroform protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time quantitative PCR using SYBR Green master mix and gene-specific primers for your target genes (e.g., FADS2, ELOVL5) and a housekeeping gene (e.g., ACTB, GAPDH).
Primer Sequences for qPCR:
| Gene | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| FADS2 | Human | TGCAACGTGGAGCAGTCCTTCT | GGCACATAGAGACTTCACCAGC |
| ELOVL5 | Human | Sequence not found | Sequence not found |
| Fads2 | Mouse | Sequence not found | Sequence not found |
| Elovl5 | Mouse | Sequence not found | Sequence not found |
Note: Specific primer sequences for some targets were not available in the search results. It is recommended to design and validate primers using tools like Primer-BLAST from NCBI.
Protocol 5: Protein Expression Analysis by Western Blot
-
Cell Lysis: Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., FADS2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 6: FADS2 (Delta-6 Desaturase) Enzymatic Activity Assay
Assay Principle using Stable Isotope-Labeled Substrate and LC-MS/MS:
-
Cell Lysate/Microsome Preparation: Prepare a microsomal fraction from the cultured cells, as FADS2 is a membrane-bound enzyme in the endoplasmic reticulum.
-
Substrate: Use a stable isotope-labeled substrate, such as deuterium-labeled α-linolenic acid (d-ALA).
-
Reaction: Incubate the microsomal fraction with the labeled substrate in a reaction buffer containing necessary co-factors (e.g., ATP, CoA, NADH, MgCl2) for a defined period at 37°C.
-
Extraction and Derivatization: Stop the reaction and extract the total lipids. Prepare fatty acid methyl esters (FAMEs) as described in Protocol 3.2.
-
LC-MS/MS Analysis: Analyze the FAMEs by LC-MS/MS to specifically detect and quantify the labeled product (e.g., d-stearidonic acid) formed from the labeled substrate. The amount of product formed over time is a measure of the enzyme activity.
Alternatively, commercially available ELISA kits can be used to quantify the amount of FADS2 protein in cell lysates, which can serve as a proxy for potential enzyme activity.
Data Presentation
Quantitative data from fatty acid analysis should be summarized in tables for clear comparison between different cell lines and treatments.
Table 1: Hypothetical Fatty Acid Composition of HepG2 Cells Supplemented with 50 µM α-Linolenic Acid (ALA) for 48 hours.
| Fatty Acid | Control (% of Total Fatty Acids) | ALA-Treated (% of Total Fatty Acids) | Fold Change |
| 18:3n-3 (ALA) | 0.5 ± 0.1 | 5.2 ± 0.8 | +10.4 |
| 18:4n-3 (SDA) | 0.1 ± 0.02 | 0.8 ± 0.1 | +8.0 |
| 20:4n-3 (ETA) | < 0.1 | 0.3 ± 0.05 | >3.0 |
| 20:5n-3 (EPA) | 0.2 ± 0.04 | 1.5 ± 0.2 | +7.5 |
| 22:5n-3 (DPA) | 0.3 ± 0.05 | 1.8 ± 0.3 | +6.0 |
| 22:6n-3 (DHA) | 0.8 ± 0.1 | 2.5 ± 0.4 | +3.1 |
| 18:2n-6 (LA) | 15.2 ± 1.5 | 13.8 ± 1.2 | -0.9 |
| 20:4n-6 (ARA) | 8.5 ± 0.9 | 7.9 ± 0.7 | -0.9 |
| Data are presented as mean ± SD from a hypothetical experiment. |
Conclusion
The cell culture models and protocols described in these application notes provide a robust framework for investigating the biosynthesis of DHA. By combining cell culture, fatty acid analysis, and molecular biology techniques, researchers can gain valuable insights into the regulation of this critical metabolic pathway, paving the way for the development of novel therapeutic strategies for a variety of health conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. N-3 (OMEGA-3) FATTY ACIDS: EFFECTS ON BRAIN DOPAMINE SYSTEMS AND POTENTIAL ROLE IN THE ETIOLOGY AND TREATMENT OF NEUROPSYCHIATRIC DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand- and species-dependent activation of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. γ-Linolenic Acid Prevents Lipid Metabolism Disorder in Palmitic Acid-Treated Alpha Mouse Liver-12 Cells by Balancing Autophagy and Apoptosis via the LKB1-AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. mdpi.com [mdpi.com]
- 12. Reprogramming of Fatty Acid Metabolism via PPARα‐Orchestrated FADS2 in Keratinocytes Modulates Skin Inflammation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Apocryphal FADS2 activity promotes fatty acid diversification in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Acyl-CoA Species Using Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic processes, including the Krebs cycle, fatty acid β-oxidation and biosynthesis, and the synthesis of cholesterol and other essential lipids.[1] Their role as donors for protein acylation also implicates them in cell signaling and epigenetic regulation.[2] Given their central role in cellular metabolism, the accurate quantification of acyl-CoA species is crucial for understanding metabolic pathways, identifying disease biomarkers, and for pharmacological studies.[3] However, the analysis of acyl-CoAs is challenging due to their low abundance, inherent instability, and the complexity of biological matrices.[2][4]
The use of internal standards is paramount for achieving accurate and reproducible quantification of acyl-CoAs, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this analysis.[5][6] Internal standards help to correct for variations in sample extraction, processing, and instrument response.[1] This document provides detailed application notes and protocols for the quantification of acyl-CoAs with a focus on the proper use of internal standards.
The Role and Selection of Internal Standards
Stable isotope dilution mass spectrometry is the benchmark for quantitative analysis of metabolites.[7] Internal standards compensate for analyte loss during sample preparation and for variations in ionization efficiency in the mass spectrometer.[1] The ideal internal standard should have physicochemical properties very similar to the analyte of interest.
Two main types of internal standards are commonly used for acyl-CoA quantification:
-
Stable Isotope-Labeled (SIL) Acyl-CoAs: These are considered the "gold standard" as they co-elute with the endogenous analyte and have nearly identical ionization efficiencies, differing only in mass.[6] Commercially available SIL acyl-CoAs include species like [¹³C₂]-acetyl-CoA and [¹³C₁₆]-palmitoyl-CoA.[1]
-
Odd-Chain Acyl-CoAs: These are naturally occurring acyl-CoAs with an odd number of carbon atoms in their fatty acid chain (e.g., C15:0, C17:0).[8] They are used as internal standards because they are typically present in very low concentrations in most biological systems.[8]
A powerful technique for generating a comprehensive suite of SIL acyl-CoA internal standards is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) . This method involves growing cells in a medium where a precursor to Coenzyme A, such as pantothenic acid (Vitamin B5), is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃¹⁵N₁]-pantothenate).[7][9] This results in the cellular production of a full range of acyl-CoAs with a labeled CoA moiety, which can then be extracted and used as internal standards for the quantification of acyl-CoAs in experimental samples.[7][10]
Experimental Protocols
The following protocols provide a general framework for the extraction and analysis of acyl-CoAs from biological samples. Optimization may be required depending on the specific sample type and target acyl-CoA species.
Protocol 1: Acyl-CoA Extraction from Tissues or Cells
This protocol is a widely adopted method suitable for a broad range of acyl-CoAs and is adapted from several sources.[11] It utilizes an organic solvent mixture to precipitate proteins and extract acyl-CoAs simultaneously.
Materials:
-
Frozen tissue powder or cell pellets
-
Ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water)[5]
-
Internal standards (e.g., a cocktail of SIL acyl-CoAs or odd-chain acyl-CoAs)[11]
-
Microcentrifuge tubes
-
Centrifuge capable of operating at 4°C and >14,000 x g
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent.[5]
-
Internal Standard Spiking: Add a known amount of the internal standard cocktail to the homogenate. This should be done at the earliest stage to account for losses throughout the procedure.[11]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction.[11]
-
Centrifugation: Centrifuge the homogenate at >14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new, clean tube.[11]
-
Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving the stability of the acyl-CoAs.[11]
-
Storage: The resulting dry pellet can be stored at -80°C until LC-MS/MS analysis.[11]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol describes a general procedure for purifying acyl-CoA extracts using SPE, which is effective for removing salts and other interfering molecules.[11]
Materials:
-
Dried acyl-CoA extract from Protocol 1
-
SPE cartridges (e.g., weak anion exchange)
-
SPE vacuum manifold
-
Appropriate wash and elution solvents
Procedure:
-
Reconstitution: Reconstitute the dried acyl-CoA pellet in a suitable loading buffer.
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that removes interfering substances but retains the acyl-CoAs.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.[11]
-
Drying: Dry the eluate completely in a vacuum concentrator.[11]
-
Storage: Store the purified, dried acyl-CoA pellet at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and specific quantification of a wide array of acyl-CoA species.[5][12]
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography is commonly used to separate acyl-CoAs.[8]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[8][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is often used for targeted quantification due to its high sensitivity and specificity.[12] This involves monitoring a specific precursor ion and its characteristic product ion.[12]
Data Presentation
The following tables summarize key quantitative data for acyl-CoA analysis.
Table 1: Quantitative Performance of Acyl-CoA Analysis Methods
| Analytical Method | Typical Limit of Quantification (LOQ) | Throughput | Specificity |
| LC-MS/MS | Sub-picomole[8] | Moderate | High[5] |
| HPLC-UV | Picomole | High | Moderate |
| Enzymatic/Fluorometric Assays | Picomole | High | Low to Moderate[5] |
Table 2: Example MRM Transitions for Acyl-CoA Analysis [13]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| C14-CoA (Myristoyl-CoA) | 978.6 | 471.3 |
| C16-CoA (Palmitoyl-CoA) | 1006.6 | 499.3 |
| C16:1-CoA (Palmitoleoyl-CoA) | 1004.6 | 497.2 |
| C17-CoA (Heptadecanoyl-CoA - IS) | 1020.6 | 513.3 |
| C18-CoA (Stearoyl-CoA) | 1034.6 | 527.3 |
| C18:1-CoA (Oleoyl-CoA) | 1032.6 | 525.5 |
| C18:2-CoA (Linoleoyl-CoA) | 1030.6 | 523.1 |
| C20-CoA (Arachidonoyl-CoA) | 1062.6 | 555.6 |
| [U-¹³C]16-CoA (SIL IS) | 1022.6 | 515.6 |
| [U-¹³C]18:1-CoA (SIL IS) | 1050.5 | 543.4 |
Visualizations
The following diagrams illustrate key workflows and concepts in acyl-CoA analysis.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Separation of Polyunsaturated Acyl-CoA Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyunsaturated fatty acids (PUFAs) are integral components of cellular lipids and serve as precursors for a variety of signaling molecules. The activation of PUFAs to their corresponding acyl-Coenzyme A (acyl-CoA) thioesters is a critical step in their metabolism, channeling them towards either energy production via β-oxidation or incorporation into complex lipids. The specific isomers of polyunsaturated acyl-CoAs can have distinct metabolic fates and signaling functions. Therefore, the ability to chromatographically separate and accurately quantify these isomers is paramount for understanding lipid metabolism in health and disease, and for the development of targeted therapeutics.
This document provides detailed application notes and protocols for the chromatographic separation of polyunsaturated acyl-CoA isomers using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS).
Data Presentation
Table 1: Recovery Rates of Acyl-CoAs from Biological Tissues
| Acyl-CoA Species | Tissue Type | Extraction Method | Recovery Rate (%) | Reference |
| Acetyl-CoA | Rat Liver | Acetonitrile/2-propanol | 93 - 104 | [1] |
| Malonyl-CoA | Rat Liver | Acetonitrile/2-propanol | 93 - 104 | [1] |
| Octanoyl-CoA | Rat Liver | Acetonitrile/2-propanol | 93 - 104 | [1] |
| Oleoyl-CoA | Rat Liver | Acetonitrile/2-propanol | 93 - 104 | [1] |
| Palmitoyl-CoA | Rat Liver | Acetonitrile/2-propanol | 93 - 104 | [1] |
| Arachidonyl-CoA | Rat Liver | Acetonitrile/2-propanol | 93 - 104 | [1] |
| Various | Liver, Brain, Muscle, Adipose | Organic Solvent | 60 - 140 | [2] |
Table 2: Quantitative Data of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~10 | ~5 |
| C18:0-CoA | - | ~7.5 | ~3 |
| C18:1-CoA | - | ~15 | ~4 |
| C18:2-CoA | - | ~2 | ~0.5 |
| C20:4-CoA | - | ~1 | ~0.2 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, which can affect direct comparability.[3]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues and Cultured Cells
This protocol is a generalized procedure for the extraction of acyl-CoAs from biological samples.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Microcentrifuge tubes
-
Ice-cold extraction solvent (e.g., acetonitrile/2-propanol, 3:1, v/v)[1]
-
Internal standards (e.g., heptadecanoyl-CoA)
-
Centrifuge capable of high speeds at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt enzymatic activity.[4] For cultured cells, aspirate the medium and wash the cells with ice-cold PBS before flash-freezing the cell pellet in liquid nitrogen.
-
Homogenization: For tissues, grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, keeping the sample frozen.[4]
-
Extraction: Transfer a known weight of powdered tissue (e.g., ~20 mg) or the cell pellet to a pre-chilled microcentrifuge tube.[4] Add a 20-fold excess (v/w) of ice-cold extraction solvent.[4] At this stage, add internal standards.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.[4]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.[3][4]
-
Drying: Dry the supernatant completely in a vacuum concentrator or under a stream of nitrogen. This step is crucial for concentrating the sample and improving the stability of the acyl-CoAs.[4]
-
Storage: Store the dried acyl-CoA pellet at -80°C until LC-MS/MS analysis.[4]
Protocol 2: Reversed-Phase UPLC-MS/MS for Separation of Polyunsaturated Acyl-CoA Isomers
This method is designed for the separation of a broad range of acyl-CoAs, with the potential to resolve some polyunsaturated isomers.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 80% B (linear gradient)
-
15-17 min: 80% to 98% B (linear gradient)
-
17-20 min: Hold at 98% B
-
20.1-25 min: Re-equilibrate at 2% B.
-
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Key Transition: Monitor the neutral loss of 507 Da, which is characteristic of the 3'-phosphoadenosine diphosphate moiety of Coenzyme A.[6]
-
Specific MRM Transitions:
-
Linoleoyl-CoA (C18:2): Precursor ion [M+H]+ -> Product ion (acyl chain specific)
-
α-Linolenoyl-CoA (C18:3): Precursor ion [M+H]+ -> Product ion (acyl chain specific)
-
Arachidonoyl-CoA (C20:4): Precursor ion [M+H]+ -> Product ion (acyl chain specific)
-
Eicosapentaenoyl-CoA (EPA-CoA, C20:5): Precursor ion [M+H]+ -> Product ion (acyl chain specific)
-
Docosahexaenoyl-CoA (DHA-CoA, C22:6): Precursor ion [M+H]+ -> Product ion (acyl chain specific)
-
Protocol 3: Silver Ion HPLC for Enhanced Isomer Separation
Silver ion (Ag+) chromatography is a powerful technique for separating unsaturated compounds based on the number, position, and geometry of the double bonds.[6][7][8] This protocol provides a framework for separating polyunsaturated acyl-CoA isomers.
Instrumentation:
-
HPLC system with a UV detector or coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A commercially available silver ion column or a cation-exchange column loaded with silver ions.
-
Mobile Phase A: Hexane or a non-polar solvent.
-
Mobile Phase B: Acetonitrile or another polar modifier.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Gradient: A shallow gradient of mobile phase B into mobile phase A is typically used to elute isomers with increasing unsaturation. The exact gradient will need to be optimized based on the specific isomers of interest.
-
Column Temperature: Ambient or slightly elevated, to be optimized.
-
Detection: UV at 260 nm (for the adenine base of CoA) or by mass spectrometry.
Expected Elution Order:
In silver ion chromatography, retention increases with the number of double bonds. For isomers with the same number of double bonds, the position and geometry (cis vs. trans) will influence retention. Generally, cis isomers are retained more strongly than trans isomers.[7] The separation of positional isomers can also be achieved, with the elution order depending on the specific column and mobile phase conditions.[9]
Mandatory Visualization
References
- 1. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA Extraction
Welcome to the technical support center for the handling and extraction of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this highly unsaturated acyl-CoA during your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the extraction of this compound?
A1: The primary challenges stem from the molecule's high degree of unsaturation, making it susceptible to oxidation.[1][2] Additionally, as with other long-chain acyl-CoAs, enzymatic and chemical degradation are significant concerns.[3] Maintaining low temperatures, working quickly, and using appropriate buffers are critical to preserving its integrity.[3]
Q2: How can I minimize oxidation during the extraction process?
A2: To minimize oxidation, it is crucial to work in a low-oxygen environment whenever possible. Consider adding antioxidants to your extraction buffers.[1] Commonly used antioxidants include butylated hydroxytoluene (BHT) and vitamin E.[4] Furthermore, using degassed solvents and keeping samples on ice at all times can significantly reduce oxidative damage.[3]
Q3: What is the optimal pH for the extraction and storage of this acyl-CoA?
A3: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[5] For extraction, a slightly acidic pH is generally preferred to maintain stability. A common homogenization buffer is 100 mM Potassium Phosphate (KH2PO4) at pH 4.9.[6][7] For storage, reconstitution in a solution containing methanol can improve stability.[5]
Q4: What are the recommended storage conditions for the extracted this compound?
A4: For long-term stability, it is recommended to store the purified acyl-CoA in an organic solvent, such as a chloroform:methanol mixture, at -20°C or lower.[8] If storage in an aqueous buffer is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles, as this can significantly impact the stability of lipids.[3]
Q5: I am observing low recovery of my target molecule. What could be the cause?
A5: Low recovery can be due to several factors, including incomplete cell lysis, degradation of the acyl-CoA, or inefficient solid-phase extraction (SPE).[3] Ensure thorough homogenization of your sample.[3] Using a glass homogenizer can improve tissue disruption.[3] It is also important to use fresh, high-purity solvents and to properly condition your SPE column before loading the sample.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Degradation of this compound | Oxidation due to high unsaturation. | Work quickly and keep samples on ice at all times.[3] Use degassed solvents and consider adding antioxidants like BHT or vitamin E to the extraction buffer.[4] |
| Enzymatic degradation. | Use fresh or flash-frozen tissue.[3] Homogenize in an acidic buffer (e.g., pH 4.9) to inhibit enzyme activity.[6][7] | |
| Hydrolysis. | Avoid strongly acidic or alkaline conditions.[5] Store the final product in an appropriate solvent and at a low temperature.[8] | |
| Low Yield | Incomplete cell or tissue lysis. | Ensure thorough homogenization. A glass homogenizer is recommended for tissue samples.[3] |
| Inefficient extraction from the homogenate. | Use a suitable extraction solvent mixture, such as acetonitrile and isopropanol.[6][7] Ensure the correct ratio of solvent to sample. | |
| Poor recovery from Solid-Phase Extraction (SPE). | Properly condition the SPE column before loading the sample.[3] Optimize the wash and elution steps for your specific acyl-CoA. | |
| Poor Chromatographic Peak Shape or Resolution | Contaminants in the final extract. | Ensure a thorough wash step during SPE to remove impurities.[6] |
| Degradation product interference. | Re-evaluate the extraction procedure to minimize degradation. Analyze a fresh standard to confirm the retention time. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[6][7]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[6][7]
-
Extraction Solvents: Acetonitrile and 2-Propanol (Isopropanol)[6][7]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[6]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[6]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[6]
Procedure:
-
Homogenization:
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.[6]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.[6]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[6]
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.[6]
-
-
Sample Concentration:
Visualizations
Caption: A flowchart of the solid-phase extraction workflow.
Caption: Key degradation pathways and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC-MS/MS for Polyunsaturated Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the analysis of polyunsaturated acyl-CoAs (PUFA-CoAs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of PUFA-CoAs by LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or Poor Sensitivity | Sample Degradation: PUFA-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] | Process samples quickly on ice to minimize degradation. For long-term storage, keep samples as a dry pellet at -80°C. Reconstituting samples in methanol can improve stability.[1] |
| Inefficient Extraction: Poor recovery of PUFA-CoAs from the sample matrix. | For cultured cells, use an ice-cold extraction buffer such as 2.5% (w/v) 5-sulfosalicylic acid (SSA) with an appropriate internal standard.[1] For tissues, flash-freeze in liquid nitrogen, grind to a fine powder, and homogenize in an extraction buffer.[1] | |
| Suboptimal Ionization: Inefficient formation of precursor ions in the ESI source. | Positive ion mode ESI is generally more sensitive for acyl-CoA analysis.[2] Optimize source-dependent parameters like capillary voltage and cone voltage by direct infusion of a standard solution.[3] | |
| Poor Fragmentation: Inefficient fragmentation of the precursor ion. | Optimize collision energy for each specific PUFA-CoA. A neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs in positive ion mode.[1][2][3][4][5] | |
| Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting) | Secondary Interactions: Interaction of the phosphate groups of the CoA moiety with the stationary phase. | Use a high pH mobile phase (e.g., around 10.5 with ammonium hydroxide) to improve peak shape and resolution.[1][6] The addition of an ion-pairing reagent can also be beneficial.[7] |
| Column Overload or Contamination: Injecting too much sample or accumulation of contaminants on the column. | Reduce the injection volume or sample concentration. Implement a column washing step or back-flush the column to remove contaminants.[7] | |
| Inappropriate Mobile Phase Composition: Mismatch between the sample solvent and the initial mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inaccurate solvent mixing or degradation of mobile phase components. | Prepare fresh mobile phases daily. Ensure the LC system's pumps are functioning correctly. |
| Column Degradation: Loss of stationary phase or column aging. | Use a guard column to protect the analytical column. If performance degrades, replace the column. | |
| Fluctuations in Column Temperature: Inconsistent column oven temperature. | Ensure the column oven is set to a stable temperature and allow for equilibration before analysis.[3] | |
| Co-elution of Isobaric Species | Insufficient Chromatographic Resolution: Gradient is too steep or stationary phase is not selective enough. | Optimize the liquid chromatography gradient. A shallower gradient can improve the separation of closely eluting species.[7] Experiment with different stationary phases (e.g., C8, C18) to achieve better separation.[8] |
| In-source Fragmentation | High Source Temperature or Voltages: Excessive energy in the ESI source can cause fragmentation before MS/MS analysis. | Optimize source parameters such as temperature and cone voltage to minimize in-source fragmentation. Careful chromatographic separation is crucial to distinguish true dephospho-CoA from in-source fragments.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for the accurate quantification of PUFA-CoAs?
An internal standard (IS) is essential for accurate quantification because it helps to correct for variability in sample preparation, extraction recovery, and instrument response.[9] Ideally, a stable isotope-labeled version of the analyte should be used as it behaves nearly identically to the endogenous compound during the entire analytical process.[9] If a stable isotope-labeled standard is not available, an odd-chain acyl-CoA (e.g., C17:0-CoA) can be used as it is not naturally abundant in most biological systems.[8][10]
Q2: What are the characteristic fragmentation patterns for PUFA-CoAs in positive ion mode MS/MS?
In positive ion mode, acyl-CoAs, including PUFA-CoAs, exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][2][3][4][5] Another common fragment ion is observed at an m/z of 428, which results from the cleavage between the 5' diphosphates.[1][4] These predictable fragmentation patterns are valuable for developing Multiple Reaction Monitoring (MRM) or neutral loss scan experiments to identify a wide range of acyl-CoA species.
Q3: How can I improve the chromatographic separation of different PUFA-CoA species?
Effective chromatographic separation is vital for minimizing ion suppression and ensuring accurate quantification.[1] Reversed-phase chromatography, typically with a C18 column, is a common and effective approach for separating short- to long-chain acyl-CoAs.[1][3] To enhance peak shape and resolution, operating at a high pH (around 10.5 with ammonium hydroxide) or using ion-pairing agents can be beneficial.[1][6] A shallower gradient will generally provide better resolution but will also increase the analysis time.[7]
Q4: What are the key considerations for sample preparation of PUFA-CoAs?
Due to their instability, it is critical to process samples quickly and at low temperatures (on ice).[1] For long-term storage, it is advisable to store samples as a dry pellet at -80°C.[1] For cellular extractions, immediate quenching of metabolic activity is crucial, often achieved by using ice-cold solvents.[1] For tissue samples, rapid freezing in liquid nitrogen is recommended to halt enzymatic activity.[11]
Q5: What are the optimal mass spectrometer settings for PUFA-CoA analysis?
While optimal settings can vary between instruments, positive ion electrospray ionization (ESI) is generally preferred due to its higher sensitivity for acyl-CoAs.[2] Key parameters to optimize include capillary voltage, cone voltage, and collision energy.[3] These should be tuned for each specific analyte by direct infusion of a standard solution. A Multiple Reaction Monitoring (MRM) method based on the neutral loss of 507 Da is a highly sensitive and specific approach for targeted quantification.[5]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
-
Sample Collection: Rapidly excise approximately 50 mg of tissue and immediately flash-freeze it in liquid nitrogen.[1]
-
Homogenization: Grind the frozen tissue into a fine powder.[1]
-
Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard.
-
Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.[1]
Protocol 2: Extraction of Acyl-CoAs from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard.[1]
-
Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Incubation and Clarification: Vortex the tube and incubate on ice for 10 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for analysis.[1]
Quantitative Data Summary
Table 1: Example MRM Parameters for Selected PUFA-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Linoleoyl-CoA (C18:2) | 1032.6 | 525.6 | 35 |
| Arachidonoyl-CoA (C20:4) | 1056.6 | 549.6 | 38 |
| Eicosapentaenoyl-CoA (C20:5) | 1054.6 | 547.6 | 38 |
| Docosahexaenoyl-CoA (C22:6) | 1080.6 | 573.6 | 40 |
Note: Optimal collision energies may vary depending on the mass spectrometer used.
Table 2: Example Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 98 | 2 |
| 25.0 | 98 | 2 |
Mobile Phase A: 10 mM Ammonium Acetate in Water; Mobile Phase B: Acetonitrile. Flow Rate: 0.4 mL/min. Column: C18, 2.1 x 100 mm, 1.8 µm.
Visualizations
Caption: Overall workflow for LC-MS/MS analysis of PUFA-CoAs.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Matrix Effects in Acyl-CoA Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in acyl-CoA analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your acyl-CoA analysis experiments.
Issue 1: Low Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for my acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and solutions?
Answer: Low signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs. These issues often stem from matrix effects, sample degradation, or suboptimal analytical conditions.
Possible Causes and Solutions:
-
Ion Suppression: Co-eluting endogenous molecules from the biological matrix can interfere with the ionization of target analytes, leading to a decreased signal.[1][2] This is a primary contributor to matrix effects.[3]
-
Analyte Instability: Acyl-CoAs are susceptible to hydrolysis and degradation, especially in aqueous solutions and at non-optimal pH and temperatures.[4]
-
Solution: Process samples rapidly on ice and store them at -80°C. Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol containing a low concentration of ammonium acetate.[5]
-
-
Suboptimal Chromatography: Poor separation of acyl-CoAs from matrix components can lead to ion suppression.
-
Solution: Optimize the liquid chromatography (LC) method. Utilizing a C18 reversed-phase column is a common approach.[3] Fine-tuning the mobile phase composition and gradient can significantly enhance resolution.
-
-
Inefficient Ionization: The settings of the mass spectrometer's ion source can dramatically affect signal intensity.
-
Solution: Electrospray ionization (ESI) in positive ion mode is generally effective for acyl-CoA analysis. Optimize source parameters, including capillary voltage, desolvation gas flow, and temperature, for your specific instrument and analytes.[5]
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Question: The chromatographic peaks for my acyl-CoA analytes are broad, tailing, or splitting. What could be the cause and how can I improve it?
Answer: Asymmetrical peaks are a common chromatographic issue that can compromise resolution and quantification.
Possible Causes and Solutions:
-
Secondary Interactions: The negatively charged phosphate groups of acyl-CoAs can interact with the stationary phase, leading to peak tailing.[3]
-
Column Overload or Contamination: Injecting too much sample can cause peak fronting.[3] Contamination at the head of the column can lead to peak distortion.[3]
-
Inappropriate Mobile Phase: The solubility of the analyte in the mobile phase can affect peak shape.
-
Solution: Ensure the sample is fully dissolved in the reconstitution solvent. Optimizing the mobile phase composition, such as the buffer concentration, can also improve peak shape.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of acyl-CoA analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, and proteins).[1][6] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[1][7]
Q2: How can I diagnose and quantify matrix effects in my experiments?
A2: Two common methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2] A standard solution of the analyte is continuously infused into the mass spectrometer post-column, and a blank matrix extract is injected. Dips or rises in the baseline signal indicate ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike: This quantitative method calculates a "matrix factor" by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a clean solvent.[2] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[2]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it experiences the same degree of ion suppression or enhancement.[1][2] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability caused by matrix effects can be effectively normalized.[2]
Q4: Which sample preparation technique is best for minimizing matrix effects?
A4: The optimal sample preparation technique depends on the specific acyl-CoA and the biological matrix. However, a general comparison of common techniques is provided below. Combining methods, such as protein precipitation followed by SPE, often yields the cleanest extracts.[2]
Q5: Can I simply dilute my sample to reduce matrix effects?
A5: Sample dilution can be a straightforward and effective method to reduce the concentration of interfering matrix components.[1] However, this approach may not be suitable if the concentration of your acyl-CoA of interest is already low, as dilution could lower the signal below the instrument's limit of quantification.[1]
Data Presentation
Table 1: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE) |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data compiled from studies comparing SSA and TCA extraction methods. |
Table 2: Abundance of Acyl-CoA Species in Different Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~10.0 | ~5.0 |
| Note: Data from different sources may involve variations in experimental conditions and normalization methods, which can affect direct comparability. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol is adapted from methodologies designed for the purification of acyl-CoAs to reduce matrix effects.[1]
-
Cartridge Conditioning: Pre-activate a mixed-mode SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.[1]
-
Sample Loading: Load the sample extract onto the conditioned cartridge.[1]
-
Wash Step: Wash the cartridge with 3 mL of extraction buffer to remove unbound matrix components.[1]
-
Elution: Elute the acyl-CoAs using a stepwise gradient of increasing organic solvent. For example:
-
Drying and Reconstitution: Combine the elution fractions, dry under a stream of nitrogen, and store at -80°C.[1] Before analysis, reconstitute the sample in an appropriate solvent (e.g., 50 mM ammonium acetate).[1]
Protocol 2: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol details an efficient extraction method for short-chain acyl-CoAs.
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar with liquid nitrogen.
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube and add 500 µL of ice-cold 5% SSA solution. If using, add internal standards to the SSA solution.
-
Centrifugation: Incubate the homogenate on ice for 10 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the short-chain acyl-CoAs to a new pre-chilled tube.
-
Storage: The extract is ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.
Visualizations
References
Technical Support Center: Very-Long-Chain Acyl-CoA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of very-long-chain acyl-CoAs (VLC-ACoAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Recovery of VLC-ACoAs During Extraction
Question: I am experiencing low recovery of my VLC-ACoA analytes after sample extraction. What are the potential causes and how can I improve my recovery?
Answer: Low recovery of VLC-ACoAs is a frequent challenge, often stemming from their hydrophobic nature and susceptibility to degradation. Here are the primary causes and solutions:
-
Incomplete Cell Lysis: Inefficient disruption of cells or tissues can leave VLC-ACoAs trapped, leading to poor extraction efficiency.
-
Solution: Ensure thorough homogenization of tissues or cells. Sonication on ice after initial homogenization can further disrupt cellular structures and improve release of VLC-ACoAs.
-
-
Suboptimal Extraction Solvents: The choice of solvent is critical for the efficient extraction of these amphipathic molecules.
-
Solution: A common and effective method involves solvent precipitation with an ice-cold extraction solvent like 80% methanol in water or a 2:1:0.8 mixture of methanol:chloroform:water. For tissues, homogenization in a buffer followed by the addition of isopropanol and acetonitrile has been shown to be effective.[1]
-
-
Analyte Loss During Phase Separation: During liquid-liquid extraction, the highly hydrophobic VLC-ACoAs can be lost if the phases are not handled carefully or if the incorrect phase is collected.
-
Solution: After centrifugation to separate the aqueous and organic phases, carefully collect the upper aqueous phase, as this is where the long-chain acyl-CoAs will partition. Avoid disturbing the interface.
-
-
Degradation of VLC-ACoAs: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at neutral or alkaline pH. Unsaturated VLC-ACoAs can also oxidize.
-
Solution: Perform all extraction steps on ice and use pre-chilled solvents. Work quickly to minimize exposure to room temperature. Storing samples at -80°C is crucial for long-term stability. It is also advisable to handle unsaturated VLC-ACoAs under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Issue 2: Poor Signal Intensity or High Background Noise in LC-MS/MS Analysis
Question: My LC-MS/MS analysis of VLC-ACoAs is showing poor signal intensity and/or high background noise. What could be causing this?
Answer: Poor signal and high noise in LC-MS/MS can be attributed to several factors, from sample preparation to instrument settings.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of your target VLC-ACoAs.
-
Solution: Incorporate a solid-phase extraction (SPE) step into your sample preparation protocol. A C18 SPE cartridge is effective for cleaning up extracts and removing interfering substances.[2]
-
-
Suboptimal Chromatographic Conditions: Poor separation on the LC column can lead to co-elution with interfering compounds and reduce signal intensity.
-
Inefficient Ionization: The choice of ionization mode and source parameters significantly impacts signal intensity.
-
Solution: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.[2] Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, for your specific instrument and analytes.
-
Issue 3: Irreproducible Results in VLC-ACoA Quantification
Question: I am observing significant variability in my quantitative results between replicate samples. What are the likely sources of this irreproducibility?
Answer: Irreproducibility in quantitative analysis often points to inconsistencies in sample handling and preparation.
-
Inconsistent Sample Handling: Variations in the time samples spend at room temperature or the number of freeze-thaw cycles can lead to differential degradation of VLC-ACoAs.
-
Solution: Standardize your sample handling protocol. Process all samples on ice and for the same duration. Aliquot samples to minimize freeze-thaw cycles.
-
-
Variable Extraction Efficiency: Inconsistent execution of the extraction protocol can lead to variable recovery rates.
-
Solution: Ensure precise and consistent execution of each step of the extraction protocol, including vortexing times and centrifugation speeds. The use of an internal standard (e.g., C17:0-CoA) added at the beginning of the extraction process is crucial to correct for variations in recovery.[2]
-
-
Solid-Phase Extraction (SPE) Variability: Inconsistent flow rates or drying of the SPE cartridge can lead to poor reproducibility.
-
Solution: Maintain a consistent and slow flow rate during sample loading and elution. Ensure the cartridge bed does not dry out before sample loading.
-
Quantitative Data Summary
The abundance of VLC-ACoAs can vary significantly between different cell types. The following table summarizes representative quantitative data for various acyl-CoA species in different mammalian cell lines.
| Acyl-CoA Species | RAW264.7 (pmol/10^6 cells) | MCF7 (pmol/10^6 cells) |
| Total Fatty Acyl-CoAs | 12 ± 1.0 | 80.4 ± 6.1 |
| VLC-ACoAs (>C20) | <10% of total | >50% of total |
Data adapted from reference[4]. Note that values can vary based on cell culture conditions and analytical methods.
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Cultured Cells
This protocol is designed for the extraction of VLC-ACoAs from mammalian cell cultures for subsequent LC-MS/MS analysis.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol in water)
-
Internal standard (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold extraction solvent containing the internal standard to the cell pellet or plate.
-
For adherent cells, use a cell scraper to collect the cells in the cold solvent.
-
For suspension cells, resuspend the cell pellet in the cold solvent.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 16,000 x g at 4°C for 10 minutes to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 2: Solid-Phase Extraction (SPE) for VLC-ACoA Cleanup
This protocol describes a general procedure for cleaning up VLC-ACoA extracts using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the reconstituted VLC-ACoA extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
-
Elution:
-
Elute the VLC-ACoAs with an appropriate volume of elution solvent (e.g., 1 mL of methanol).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of VLC-ACoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Nutrition Management Guidelines for VLCAD | Southeast Regional Genetics Network [managementguidelines.net]
- 3. Hydrophobic Deep Eutectic Solvents for the Recovery of Bio-Based Chemicals: Solid–Liquid Equilibria and Liquid–Liquid Extraction [mdpi.com]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Sprecher Pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and experimental protocols to identify rate-limiting steps in the Sprecher pathway for polyunsaturated fatty acid (PUFA) metabolism.
Introduction to the Sprecher Pathway
The Sprecher pathway, also known as "Sprecher's shunt," is a critical metabolic route for the synthesis of long-chain polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), from shorter-chain precursors.[1][2] This pathway is distinct from the more direct Δ4 desaturation route and involves a series of elongation, desaturation, and partial beta-oxidation steps that shuttle fatty acid intermediates between the endoplasmic reticulum and peroxisomes.[3][4] The synthesis of DHA via this pathway follows a sequence where a 24-carbon fatty acid, made in the endoplasmic reticulum, is partially oxidized in peroxisomes.[4] The products of this partial beta-oxidation are then transferred back to the endoplasmic reticulum for incorporation into membrane lipids.[4] Understanding the rate-limiting steps of this pathway is crucial for research into lipid metabolism and the development of therapeutics targeting fatty acid-related disorders.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the investigation of the Sprecher pathway, with a focus on identifying potential rate-limiting steps.
Frequently Asked Questions:
-
Q1: My DHA production is low, despite providing ample precursor fatty acids. What could be the rate-limiting step?
-
A1: Low DHA production can point to several bottlenecks. The initial elongation of C22 to C24 fatty acids, the Δ6 desaturation of the C24 intermediate, or the final peroxisomal beta-oxidation step could be rate-limiting.[2][4] To investigate, you can measure the accumulation of pathway intermediates. For example, an accumulation of 24:5n-3 suggests that the subsequent Δ6 desaturation to 24:6n-3 is slow.
-
-
Q2: I am observing an accumulation of C24 PUFAs. Which enzymatic step should I investigate further?
-
A2: The accumulation of C24 PUFAs, such as 24:5n-3 or 24:6n-3, strongly suggests that the transport of these fatty acids to the peroxisomes or the peroxisomal beta-oxidation process itself is the rate-limiting step.[4] You should consider assays to measure the activity of peroxisomal acyl-CoA oxidase or D-bifunctional protein.
-
-
Q3: How can I differentiate between low enzyme activity and substrate unavailability as the cause of a bottleneck?
-
A3: To distinguish between these possibilities, you can perform in vitro enzyme assays with isolated microsomes or peroxisomes and saturating concentrations of the substrate . If the enzyme activity is low under these conditions, the enzyme itself is likely the limiting factor. Conversely, if the in vitro activity is high, the issue may be related to substrate transport or availability within the cell.
-
-
Q4: Could the rate-limiting step vary between different cell types or tissues?
-
A4: Yes, the expression and activity of the enzymes involved in the Sprecher pathway can vary significantly between tissues. For instance, the liver is a primary site of PUFA synthesis and may have a different rate-limiting step compared to the brain, where DHA is highly abundant. It is essential to characterize the pathway in the specific cell type or tissue of interest.
-
Experimental Protocols
Below are detailed methodologies for key experiments to identify rate-limiting steps in the Sprecher pathway.
1. Metabolic Flux Analysis using Stable Isotope Labeled Fatty Acids
This protocol allows for the tracing of fatty acid metabolism through the Sprecher pathway in cultured cells.
-
Materials:
-
Cell culture medium and supplements
-
Stable isotope-labeled fatty acid (e.g., ¹³C-alpha-linolenic acid)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Incubate the cells with the stable isotope-labeled fatty acid for various time points.
-
Harvest the cells and extract the total lipids.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract.
-
Analyze the FAMEs by GC-MS to determine the incorporation of the stable isotope into downstream PUFAs.
-
The accumulation of a particular labeled intermediate can indicate a downstream bottleneck.
-
2. In Vitro Enzyme Assays for Key Pathway Steps
These assays measure the activity of specific enzymes in the Sprecher pathway using isolated cellular fractions.
-
Microsomal Fatty Acid Elongation and Desaturation Assay:
-
Isolate microsomes from cells or tissues of interest.
-
Incubate the microsomes with a fatty acid substrate (e.g., 22:5n-3 for elongation or 24:5n-3 for desaturation), cofactors (e.g., NADPH, malonyl-CoA), and ATP.
-
Extract the lipids and analyze the fatty acid profile by GC to quantify the product.
-
-
Peroxisomal Beta-Oxidation Assay:
-
Isolate peroxisomes from cells or tissues.
-
Incubate the peroxisomes with a C24 PUFA substrate (e.g., 24:6n-3).
-
Measure the production of acetyl-CoA or the chain-shortened fatty acid product.
-
Quantitative Data
The kinetic parameters of enzymes are crucial for identifying rate-limiting steps. While specific values can vary significantly between species and experimental conditions, the following table provides a general overview of the key enzymes and their substrates in the Sprecher pathway.
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Potential for Rate Limitation |
| Fatty Acid Elongase 2 (ELOVL2) | 22:5n-3, Malonyl-CoA, NADPH | 24:5n-3 | Endoplasmic Reticulum | High, as it commits the substrate to the C24 pathway. |
| Fatty Acid Desaturase 2 (FADS2) (as a Δ6-desaturase) | 24:5n-3, NADPH | 24:6n-3 | Endoplasmic Reticulum | High, can be a significant bottleneck in some species.[1][2] |
| Peroxisomal Acyl-CoA Oxidase 1 (ACOX1) | 24:6n-3-CoA | 2,3-trans-enoyl-24:6n-3-CoA | Peroxisome | Can be rate-limiting, especially if transport into the peroxisome is slow. |
| Peroxisomal D-bifunctional protein (DBP) | 2,3-trans-enoyl-24:6n-3-CoA | 22:6n-3-CoA, Acetyl-CoA | Peroxisome | Part of the multi-step beta-oxidation process, which can collectively be rate-limiting. |
Visualizations
Diagram of the Sprecher Pathway:
Caption: The Sprecher pathway for DHA synthesis.
Experimental Workflow for Identifying Rate-Limiting Steps:
Caption: Workflow for identifying pathway bottlenecks.
References
- 1. Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STORRE: Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish [storre.stir.ac.uk]
- 3. An update on the pathways of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isomerization of polyunsaturated fatty acyl-CoAs during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of polyunsaturated fatty acyl-CoAs (PUFA-CoAs) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PUFA-CoA isomerization during sample preparation?
A1: The primary cause of PUFA-CoA isomerization is lipid peroxidation, a process initiated by free radicals that attack the double bonds in the polyunsaturated fatty acyl chains.[1] This can be exacerbated by several factors during sample preparation, including:
-
Exposure to Oxygen: Atmospheric oxygen can lead to the formation of reactive oxygen species (ROS) that initiate lipid peroxidation.
-
Elevated Temperatures: Heat can accelerate the rate of oxidation and enzymatic degradation.[2]
-
Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the formation of free radicals.
-
Enzymatic Activity: Lipoxygenases and other enzymes present in the sample can catalyze the oxidation of PUFAs.[3]
-
Light Exposure: UV light can promote the formation of free radicals.
-
pH: Extreme pH values can affect the stability of PUFA-CoAs.
Q2: How can I minimize PUFA-CoA degradation during sample storage?
A2: Proper storage is crucial for maintaining the integrity of PUFA-CoA samples. For short-term storage, samples should be kept on ice. For long-term storage, it is recommended to snap-freeze samples in liquid nitrogen and then store them at -80°C under an inert atmosphere, such as argon or nitrogen.[1] Aliquoting samples into smaller volumes can prevent repeated freeze-thaw cycles, which can accelerate degradation.[4]
Q3: What antioxidants can be used to protect my PUFA-CoA samples?
A3: Both synthetic and natural antioxidants are effective in preventing the oxidation of PUFA-CoAs. The choice of antioxidant may depend on the specific experimental conditions and downstream applications.
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used.
-
Natural Antioxidants: Tocopherols (Vitamin E) and ascorbic acid (Vitamin C) are effective radical scavengers.[1]
Q4: What are some key handling precautions to take during experiments?
A4: To minimize isomerization, always handle PUFA-CoA samples on ice to reduce thermal degradation.[1] Use de-gassed solvents to remove dissolved oxygen. It is also advisable to prepare solutions and buffers fresh and consider adding a chelating agent like EDTA to sequester metal ions that could catalyze oxidation. When possible, performing experimental manipulations in a glove box under an inert atmosphere is recommended.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in enzyme assays using PUFA-CoAs.
| Possible Cause | Troubleshooting Suggestion |
| PUFA-CoA Degradation | Ensure PUFA-CoA stock solutions are fresh and have been stored properly at -80°C under an inert atmosphere. Prepare working solutions immediately before use and keep them on ice. Consider adding an antioxidant like BHT (0.01-0.1%) to your assay buffer. |
| Inaccurate Pipetting | Due to their amphipathic nature, PUFA-CoAs can be challenging to pipette accurately. Use low-retention pipette tips and verify the calibration of your pipettes. |
| Enzyme Instability | Confirm the stability and activity of your enzyme under the assay conditions. Run appropriate positive and negative controls. |
Issue 2: Poor peak shape or low signal intensity during LC-MS/MS analysis of PUFA-CoAs.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient to improve peak shape. A reversed-phase C18 or C8 column is typically used for acyl-CoA analysis.[5][6] |
| Ion Suppression | Dilute the sample to minimize matrix effects. Ensure proper sample clean-up to remove interfering substances. |
| Instrument Contamination | Flush the LC system and mass spectrometer to remove any potential contaminants that may be causing background noise or ion suppression. |
Quantitative Data
Table 1: Effect of Butylated Hydroxytoluene (BHT) on PUFA Stability in Dried Blood Spots at Room Temperature
This table demonstrates the protective effect of the antioxidant BHT on the stability of polyunsaturated fatty acids. While this data is for total PUFAs in dried blood spots, it provides a strong indication of the protective effect that can be expected for PUFA-CoAs under similar oxidative stress.
| BHT Concentration | Total PUFA Decrease (after 28 days) | Highly Unsaturated Fatty Acid (HUFA) Decrease (after 28 days) |
| 0 mg/mL | 49% | 62% |
| 2.5 mg/mL | 15% | 34% |
| 5.0 mg/mL | 6% | 13% |
Data adapted from Metherel et al., 2013.[7]
Experimental Protocols
Protocol 1: Extraction of PUFA-CoAs from Tissues with Isomerization Prevention
This protocol describes the extraction of PUFA-CoAs from biological tissue while minimizing the risk of isomerization.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Homogenization buffer: 10 mM ammonium acetate (pH 8), 1 mM EDTA, 0.1% BHT in methanol/water (2:2:1, v/v/v)
-
Internal standard (e.g., C17:0-CoA)
-
Centrifuge capable of 14,000 x g at 4°C
-
LC-MS grade solvents
Procedure:
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Weigh the frozen tissue (~50 mg) and immediately place it in the pre-chilled mortar.
-
Add liquid nitrogen and grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold homogenization buffer and the internal standard.
-
Homogenize the sample on ice using a probe sonicator or a bead-based homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen gas or by lyophilization.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: Derivatization of Fatty Acyl Chains to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol is for the analysis of the fatty acyl chain composition of CoAs after hydrolysis.
Materials:
-
Extracted and dried PUFA-CoA sample
-
0.5 M methanolic KOH
-
1.0 M HCl
-
n-Hexane
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
To the dried acyl-CoA extract, add 1 mL of 0.5 M methanolic KOH.
-
Cap the tube and heat at 70°C for 2 minutes with vigorous shaking to hydrolyze the thioester bond.
-
Cool the sample and add 1.2 mL of 1.0 M HCl to neutralize the solution.
-
Add 1 mL of n-hexane, vortex, and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the free fatty acids to a new tube.
-
To derivatize the free fatty acids to FAMEs, add 1 mL of 14% BF3 in methanol and incubate at 60°C for 30 minutes.
-
Add 1 mL of water and 1 mL of n-hexane, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.[1]
Visualizations
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid regulation of hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Method validation for the analysis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the analysis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a quantitative method for this compound?
A1: The main challenges stem from the molecule's physicochemical properties as a very long-chain fatty acyl-CoA. These include:
-
Structural Similarity: Many endogenous acyl-CoAs have similar structures, differing only in the length and saturation of their acyl chains, which can lead to co-elution and interference.[1]
-
Analyte Stability: Acyl-CoA thioesters can be unstable and prone to degradation, especially at non-optimal pH and temperatures.[2] Care must be taken during sample collection, storage, and preparation.
-
Low Endogenous Concentrations: Acyl-CoAs are often present at low nanomolar concentrations in biological tissues, requiring highly sensitive and selective analytical methods.[1]
-
Matrix Effects: Biological samples are complex and contain salts, lipids, and proteins that can cause ion suppression or enhancement in mass spectrometry, affecting accuracy and precision.[1][2]
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs).[3] This method offers high sensitivity and selectivity, allowing for direct quantification of the intact molecule.[3][4] Reversed-phase HPLC (RP-HPLC) is frequently used for separation.[1]
Q3: What are the key validation parameters I need to assess for my bioanalytical method according to FDA guidelines?
A3: For a full validation of a chromatographic method, you should evaluate the following parameters:
-
Selectivity and Specificity[5]
-
Matrix Effect[5]
-
Calibration Curve and Range (from Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ)[5]
-
Accuracy and Precision[5]
-
Carryover[5]
-
Dilution Integrity[5]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing a very low signal for my analyte or the background noise is unacceptably high. What are the possible causes and solutions?
Answer: This is a common issue in the LC-MS/MS analysis of acyl-CoAs. The causes can be broadly categorized into sample preparation and instrument settings.
| Possible Cause | Recommended Solution |
| Sample Quality and Preparation | |
| Interference from Biological Matrix (Ion Suppression) | Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) with a C18 cartridge is highly recommended for removing interfering substances like salts and lipids.[2][3] |
| Analyte Instability/Degradation | Process samples quickly on ice and store them at -80°C.[2] Reconstitute dried extracts in a suitable solvent immediately before analysis.[2] |
| Chromatographic Conditions | |
| Suboptimal Separation | Optimize the LC gradient to ensure the analyte elutes in a region with less matrix interference. A C18 reversed-phase column is a common choice.[2] |
| Mass Spectrometer Settings | |
| Suboptimal Ionization | Use positive ion mode Electrospray Ionization (ESI+), which is generally effective for acyl-CoAs.[2][4] Optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument.[2] |
| Incorrect Fragmentation | In MS/MS, optimize the collision energy to ensure efficient fragmentation and a strong signal for your product ions.[2] A neutral loss scan of 507 Da can also be used for profiling complex acyl-CoA mixtures.[4] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Question: My chromatographic peaks for this compound are tailing or are very broad. How can I improve the peak shape?
Answer: Peak tailing is often caused by secondary interactions between the negatively charged phosphate groups of the CoA moiety and the stationary phase.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | |
| Unwanted Silanol Interactions | Adjust the mobile phase pH. A high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[1][4] Alternatively, a slightly acidic pH can protonate residual silanols.[1] |
| Ionic Interactions | Add a low concentration of an ion-pairing agent (e.g., triethylamine) to the mobile phase to shield the phosphate groups, leading to more symmetrical peaks.[1] |
| Column and System Issues | |
| Column Contamination | A clogged inlet frit or contamination at the head of the column can distort peak shape. Try backflushing the column or, if necessary, replace it.[1] |
| Column Overload | Inject a smaller sample volume or dilute the sample to ensure you are not overloading the analytical column. |
| Method Parameters | |
| Inappropriate Mobile Phase | Ensure the organic solvent (e.g., acetonitrile) is of high purity. Increase the buffer strength (e.g., ammonium acetate) to help mask active sites on the column.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of long-chain fatty acyl-CoAs from tissue homogenates.
-
Homogenization: Homogenize approximately 100-200 mg of frozen tissue in a pre-cooled buffer (e.g., 0.1 M KH2PO4).[4]
-
Internal Standard Spiking: Add an appropriate internal standard, such as C17:0-CoA, to the homogenate.[3]
-
Extraction: Perform a liquid-liquid extraction with an organic solvent mixture (e.g., isopropanol/acetonitrile).[4][7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Apply the supernatant from the extraction to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elution: Elute the acyl-CoAs with an appropriate solvent, such as acetonitrile or methanol.[3]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 50% methanol in water) just before LC-MS/MS analysis.[2]
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of the analyte.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[3][4]
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.[3]
-
Column Temperature: Maintain at a controlled temperature (e.g., 40 °C).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[4]
-
Precursor Ion: The [M+H]+ for this compound.
-
Product Ion(s): Optimize fragmentation to identify characteristic product ions. A common neutral loss for acyl-CoAs is 507 Da.[4]
-
Instrument Parameters: Optimize source voltage, gas flows, and temperatures according to the specific instrument manufacturer's recommendations.
-
Quantitative Data Summary
The following tables represent typical acceptance criteria for a validated bioanalytical method, in line with FDA guidelines.[6][8]
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibrator Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| Number of Calibrators | A minimum of 6 non-zero calibrators |
Table 2: Acceptance Criteria for Accuracy and Precision
| Quality Control (QC) Level | Accuracy (% Deviation) | Precision (% CV) |
| LLOQ | Within ±20% | ≤ 20% |
| Low QC (LQC) | Within ±15% | ≤ 15% |
| Medium QC (MQC) | Within ±15% | ≤ 15% |
| High QC (HQC) | Within ±15% | ≤ 15% |
Table 3: Example Stability Assessment
| Stability Type | Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability | -20°C to Room Temp | 3 Cycles | Within ±15% |
| Bench-Top Stability | Room Temperature | 4 hours | Within ±15% |
| Long-Term Stability | -80°C | 90 days | Within ±15% |
| Processed Sample Stability | Autosampler (e.g., 4°C) | 24 hours | Within ±15% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Enhancing the resolution of acyl-CoA isomers in chromatography.
Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to enhancing the chromatographic resolution of acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good chromatographic resolution for acyl-CoA isomers?
The primary challenges in separating acyl-CoA isomers stem from several factors:
-
Structural Similarity: Many acyl-CoAs share the same coenzyme A (CoA) moiety and only differ in the length, saturation, or branching of their acyl chains. This results in very similar physicochemical properties, often leading to co-elution.[1] Isomers, such as positional (e.g., 2-hydroxy vs. 3-hydroxy) and stereoisomers (D vs. L), are particularly difficult to separate due to identical mass and similar properties.[2]
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules due to the phosphate groups, which can cause peak tailing from interactions with the stationary phase.[1] They are also prone to degradation and hydrolysis in aqueous solutions.[1][3]
-
Low Abundance: Acyl-CoAs are often present at low nanomolar concentrations in biological tissues, demanding highly sensitive and selective analytical methods.[1]
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation and detection of target analytes, potentially causing ion suppression in mass spectrometry.[1]
Q2: What are the most common analytical techniques for separating acyl-CoA isomers?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for analyzing acyl-CoAs, including their isomeric forms.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequently used separation method, often paired with UV or mass spectrometry detection.[1] For broader coverage of short- to long-chain species, Hydrophilic Interaction Liquid Chromatography (HILIC) is also employed.[4][5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of acyl-CoA isomers.
Poor Peak Shape (Tailing or Fronting)
Issue: Asymmetrical peaks are a common problem in chromatography. Peak tailing, where the latter half of the peak is broader, can be caused by strong interactions between the analyte and the stationary phase (e.g., acidic silanol groups interacting with the phosphate moiety of acyl-CoAs).[1] Peak fronting, where the first half of the peak is broader, is often a result of column overload.[1]
Solutions:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase (silanol groups). | Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions.[2][6] Use a well-end-capped column.[6] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. A lower pH can protonate residual silanol groups, minimizing interactions.[1] | |
| Column overload. | Inject a smaller sample volume or a more dilute sample.[2][6] | |
| Column contamination. | Backflush the column or replace the inlet frit.[1] | |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute your sample.[1][6] |
| Poor sample solubility in the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[6] | |
| Column collapse. | Operate the column within the manufacturer's recommended pH and temperature ranges.[7] |
Poor Resolution of Isomers
Issue: Acyl-CoA isomer peaks are not well separated, leading to co-elution and inaccurate quantification.
Solutions:
| Strategy | Action | Expected Outcome |
| Mobile Phase Optimization | Adjust the gradient slope. | A shallower gradient increases the separation window, potentially improving the resolution of closely eluting isomers.[7] |
| Modify mobile phase composition. | Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives.[8] | |
| Introduce ion-pairing agents. | Reagents like hexafluorobutyric acid (HFBA) can improve peak shape and increase retention, aiding in isomer resolution.[7][9] | |
| Stationary Phase Selection | Change column chemistry. | Switch to a different stationary phase (e.g., phenyl-hexyl, embedded polar group, or C30 columns) to alter selectivity.[2][6] For stereoisomers, a chiral stationary phase is often necessary.[8] |
| Use smaller particle size columns. | Columns with smaller particles generally provide higher efficiency and sharper peaks, which can improve resolution.[10] | |
| Temperature Optimization | Adjust column temperature. | Lowering the temperature often increases retention and can enhance the resolution of some isomers.[6] |
| Advanced Techniques | Employ two-dimensional LC (2D-LC). | This technique offers a significant increase in peak capacity and resolution by using two different column chemistries or separation mechanisms.[2] |
Experimental Protocols
General Protocol for Acyl-CoA Extraction from Tissues
This protocol provides a general framework for the extraction of acyl-CoAs from tissue samples for LC-MS analysis.
-
Homogenization: Homogenize the tissue sample (e.g., 10 mg) in an extraction solvent. A common solvent is a mixture of acetonitrile, methanol, and water.
-
Protein Precipitation: Precipitate proteins by adding an acid, such as 5-sulfosalicylic acid (SSA), which avoids the need for solid-phase extraction (SPE) that can lead to the loss of more polar analytes.[11]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC method. For reversed-phase chromatography, this could be an ammonium acetate buffer, sometimes with a low percentage of organic solvent.[12] For HILIC, a higher percentage of organic solvent is typically used.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulates.[8]
Caption: A generalized workflow for the extraction of acyl-CoAs from biological tissues.
Chromatographic Methodologies for Isomer Separation
The choice of chromatographic method is critical for resolving acyl-CoA isomers.
1. Reversed-Phase Liquid Chromatography (RPLC)
-
Principle: Separates analytes based on their hydrophobicity.
-
Typical Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[2] Other phases like phenyl-hexyl or C30 can offer different selectivity.[2][6]
-
Mobile Phase: Typically consists of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is commonly used.[8] The pH of the aqueous phase is a critical parameter to optimize.[8]
-
Ion-Pairing: The addition of an ion-pairing reagent (e.g., 0.005% HFBA) to the mobile phase can improve retention and peak shape for the polar acyl-CoAs.[7][9]
2. Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Principle: Separates polar compounds based on their partitioning between a polar stationary phase and a mobile phase with a high organic content.
-
Typical Column: Amide-modified or zwitterionic stationary phases.[4]
-
Mobile Phase: A high concentration of an organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer.
-
Advantages: HILIC can provide class-based separation for acyl-CoAs due to their similar hydrophilic headgroup, facilitating their elution in a shorter time frame.[4] It is particularly useful for covering a wide range of acyl-CoAs from short to long chains in a single run.[4][13]
Caption: A decision tree for troubleshooting poor resolution of acyl-CoA isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Minimizing Degradation of Tetracosahexaenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetracosahexaenoyl-CoA (C24:6-CoA). Our goal is to help you minimize degradation and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is tetracosahexaenoyl-CoA (C24:6-CoA) and why is it important?
A1: Tetracosahexaenoyl-CoA (C24:6-CoA) is a very-long-chain polyunsaturated fatty acyl-CoA. It is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3), an essential omega-3 fatty acid vital for brain and retinal function. The conversion of C24:6-CoA to DHA occurs in the peroxisomes via a single round of beta-oxidation.
Q2: What are the primary causes of C24:6-CoA degradation in biological samples?
A2: As a polyunsaturated fatty acyl-CoA, C24:6-CoA is highly susceptible to degradation from several sources:
-
Oxidation: The six double bonds in the acyl chain are prone to lipid peroxidation, a free-radical chain reaction initiated by exposure to oxygen, heat, light, and transition metals.[1]
-
Enzymatic Degradation: Acyl-CoA hydrolases (thioesterases) present in tissues can cleave the thioester bond, releasing coenzyme A and the free fatty acid.[2][3]
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH.[4]
-
Physical Instability: Repeated freeze-thaw cycles can accelerate degradation.
Q3: What are the optimal short-term and long-term storage conditions for samples containing C24:6-CoA?
A3: To ensure the stability of C24:6-CoA, samples should be processed and stored under specific conditions. For short-term storage during sample preparation, it is crucial to keep samples on ice at all times.[1] For long-term storage, samples should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1] Aliquoting samples into smaller volumes is also recommended to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Low or no detectable C24:6-CoA signal in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation during sample collection and storage | Ensure rapid freezing of tissue in liquid nitrogen immediately after collection and store at -80°C. Avoid freeze-thaw cycles. |
| Inefficient extraction | Use an optimized extraction protocol for very-long-chain polyunsaturated acyl-CoAs. A modified method with acetonitrile and 2-propanol has shown good recovery.[5] Consider solid-phase extraction (SPE) for sample cleanup. |
| Degradation during sample preparation | Keep samples on ice throughout the extraction process. Use pre-chilled solvents and tubes. Work quickly to minimize exposure to air and room temperature. |
| Oxidation | Add an antioxidant such as butylated hydroxytoluene (BHT) to the homogenization buffer and extraction solvents.[1] |
| Suboptimal LC-MS/MS parameters | Optimize ionization source parameters and collision energy for C24:6-CoA. Use a C18 reversed-phase column with a suitable mobile phase, potentially containing an ion-pairing agent to improve peak shape.[6] |
Issue 2: Poor peak shape (tailing or fronting) in chromatography.
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the column | The phosphate groups of the CoA moiety can interact with the stationary phase. Try adjusting the mobile phase pH to be slightly acidic (e.g., pH 4.9-5.3) or use an ion-pairing agent.[4][5][6] |
| Column contamination | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase | Optimize the gradient and mobile phase composition. A binary gradient with acetonitrile and a phosphate buffer is commonly used.[5] |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Variable sample handling | Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step. |
| Instability of C24:6-CoA in solution | Prepare standards and reconstitute dried extracts immediately before analysis. Keep all solutions on ice. |
| Pipetting errors | Due to their amphipathic nature, acyl-CoAs can be challenging to pipette. Use low-retention pipette tips and ensure pipettes are calibrated.[1] |
Data Presentation
Table 1: Comparison of Extraction Methods for Very-Long-Chain Polyunsaturated Acyl-CoAs
| Method | Principle | Typical Recovery | Advantages | Disadvantages |
| Acetonitrile/2-Propanol with SPE | Protein precipitation and lipid extraction followed by solid-phase extraction cleanup.[5][7] | 70-90%[5][7] | High recovery and reproducibility; good for small tissue samples.[5] | Multi-step procedure. |
| Methanol/Chloroform (Folch) | Liquid-liquid extraction to partition lipids into an organic phase. | Variable, generally lower for polar lipids. | Well-established for a broad range of lipids. | Use of toxic chlorinated solvents. |
| Methanol with High Salt Concentration | Extraction with methanol and ammonium acetate.[8] | ~55% (with acyl-CoA-binding protein)[8] | Fast and suitable for a large number of samples.[8] | Lower recovery without protein addition.[8] |
Table 2: Factors Affecting the Stability of Very-Long-Chain Polyunsaturated Acyl-CoAs (VLC-PUFA-CoAs) *
| Condition | Recommendation | Rationale |
| Temperature | Store at -80°C for long-term. Keep on ice for short-term. | Minimizes enzymatic degradation and chemical hydrolysis.[1] |
| pH | Maintain acidic conditions (pH 4.9-6.0) during extraction and in final solvent.[5] | The thioester bond is more stable at acidic pH. |
| Oxygen Exposure | Store under an inert gas (argon or nitrogen). Use de-gassed solvents. | Prevents lipid peroxidation of the polyunsaturated acyl chain.[1] |
| Antioxidants | Add BHT, Vitamin E, or Vitamin C to solvents. | Scavenges free radicals and inhibits the lipid peroxidation chain reaction.[1] |
| Freeze-Thaw Cycles | Aliquot samples to avoid repeated cycles. | Physical stress can accelerate degradation. |
Experimental Protocols
Protocol 1: Extraction of C24:6-CoA from Brain or Liver Tissue
This protocol is adapted from methods optimized for long-chain acyl-CoA extraction.[5][9]
Materials:
-
Frozen tissue sample (e.g., brain, liver)
-
Homogenizer (glass-Teflon)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, chilled on ice
-
2-Propanol, chilled on ice
-
Acetonitrile (ACN), chilled on ice
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or oligonucleotide purification)
-
SPE elution solvent (e.g., 2-propanol or methanol)
-
Internal standard (e.g., C17:0-CoA or a stable isotope-labeled VLC-PUFA-CoA)
-
Antioxidant (e.g., BHT)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the internal standard to the tissue.
-
Add 10 volumes of ice-cold KH2PO4 buffer (with BHT) and homogenize thoroughly on ice.
-
Add 2-propanol to the homogenate and homogenize again.
-
Extract the acyl-CoAs by adding acetonitrile, vortexing, and centrifuging to pellet the protein.
-
Collect the supernatant containing the acyl-CoAs.
-
Perform solid-phase extraction (SPE) for sample cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the acyl-CoAs with the appropriate elution solvent.
-
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of the initial LC-MS/MS mobile phase immediately before analysis.
Protocol 2: Quantification of C24:6-CoA by LC-MS/MS
This is a general guideline; parameters should be optimized for your specific instrument.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[10]
-
Mobile Phase A: 100 mM ammonium formate, pH 5.0, in 98:2 water:acetonitrile[10]
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 42°C[10]
-
Autosampler Temperature: 5°C[10]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for C24:6-CoA
-
Product Ion (Q3): A common neutral loss for acyl-CoAs is 507 Da. Specific product ions should be optimized by infusing a C24:6-CoA standard.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard, using a standard curve generated with authentic C24:6-CoA standards.
Mandatory Visualization
Caption: Peroxisomal beta-oxidation of C24:6-CoA to DHA-CoA.
Caption: General workflow for C24:6-CoA extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-chain acyl-CoA hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Relative abundance of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA isomers in different tissues.
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Relative Abundance of C24 Very-Long-Chain Fatty Acids in Sphingolipids Across Different Mouse Tissues
The following table summarizes the relative abundance of C24 VLCFAs (C24:0, lignoceric acid; and C24:1, nervonic acid) as a percentage of total fatty acids in sphingomyelin, a major class of sphingolipids. This data provides an estimate of the tissue-specific pools of C24 fatty acids that are available for conversion to their CoA esters.
| Tissue | C24:0 (% of Total FAs in Sphingomyelin) | C24:1 (% of Total FAs in Sphingomyelin) | Total C24 (% of Total FAs in Sphingomyelin) |
| Liver | ~30% | ~20% | ~50% |
| Kidney | ~25% | ~20% | ~45% |
| Brain | ~10% | ~15% | ~25% |
| Testis | <5% | ~10% | <15% |
| Skeletal Muscle | <5% | <10% | <15% |
Note: This data is derived from studies on mouse tissues and represents the fatty acid composition of sphingomyelin[1]. The abundance of the free acyl-CoA pool is generally much lower and more dynamic. Tissues with high levels of C24 fatty acids in complex lipids, such as the liver and kidney, are likely to have a correspondingly higher capacity for the synthesis and metabolism of C24:6-CoA and its isomers. In contrast, tissues like the brain and skeletal muscle show a predominance of C18 fatty acids in their sphingolipids[1].
Experimental Protocols: Quantification of Very-Long-Chain Acyl-CoA Esters
The quantification of VLCFA-CoAs is technically challenging due to their low abundance and hydrophobicity. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Extraction and Quantification of Long-Chain Acyl-CoAs from Tissues [2]
-
Tissue Homogenization:
-
Approximately 10 mg of frozen tissue is homogenized in an organic solvent mixture (e.g., isopropanol/acetonitrile).
-
Internal standards (e.g., odd-chain fatty acyl-CoAs) are added at this stage for accurate quantification.
-
-
Extraction:
-
The homogenate is subjected to further extraction to separate the lipid and aqueous phases.
-
The acyl-CoAs are partitioned into the aqueous phase.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
The aqueous extract can be further purified using a reversed-phase SPE cartridge to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
The final extract is reconstituted in a suitable buffer (e.g., ammonium hydroxide) and injected into the LC-MS/MS system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
Detection is performed using electrospray ionization (ESI) in positive ion mode, monitoring for specific precursor-to-product ion transitions for each acyl-CoA species.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak areas of the endogenous acyl-CoAs to the peak areas of the internal standards.
-
Mandatory Visualization: Metabolic Pathway of Very-Long-Chain Fatty Acids
The synthesis and degradation of VLCFAs are critical cellular processes. The following diagram illustrates the general metabolic pathway for these molecules.
Caption: General metabolic pathway of very-long-chain acyl-CoAs.
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly initiated by (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA has not been elucidated, VLCFAs and their derivatives are known to be involved in crucial cellular processes. The synthesis of VLCFAs is tightly regulated by the ELOVL (Elongation of Very Long-chain fatty acids) family of enzymes. ELOVL4, in particular, is responsible for the synthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs)[3][4]. The degradation of VLCFAs occurs primarily in peroxisomes via β-oxidation[5][6][7].
The interplay between the synthesis and degradation pathways determines the cellular levels of VLCFA-CoAs, which can then be incorporated into various complex lipids, influencing membrane properties and cellular signaling.
Caption: Logical relationships in VLC-PUFA-CoA metabolism.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of the Enzymatic Steps in the Sprecher Pathway: A Comparative Guide
This guide provides a detailed comparison of the kinetic parameters of the key enzymes involved in the Sprecher pathway for the synthesis of docosahexaenoic acid (DHA). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolism of polyunsaturated fatty acids.
Data Presentation: Kinetic Parameters of Sprecher Pathway Enzymes
The following table summarizes the kinetic data for the principal enzymes in the Sprecher pathway. It is important to note that experimental conditions, such as the expression system and substrate used, can vary between studies, influencing the reported kinetic values.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s⁻¹) | Source System | Reference |
| Fatty Acid Desaturase 2 (FADS2) | 22:5n-3 (DPA) | ~17 | Not Reported | Not Reported | Human, expressed in yeast | |
| Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2) | 22:5n-3-CoA (DPA-CoA) | 13.9 ± 1.5 | 1,830 ± 70 | Not Reported | Mouse, expressed in HEK293 cells | |
| Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) | 22:5n-3-CoA (DPA-CoA) | ~60 | ~1,200 | Not Reported | Human, expressed in yeast | |
| Acyl-CoA Oxidase 1 (ACOX1) | 24:6n-3-CoA (Tetracosahexaenoyl-CoA) | ~10-20 | Not Reported | Not Reported | Rat liver peroxisomes |
Note: Direct comparative studies of all enzymes under identical conditions are limited. The data presented is compiled from various sources to provide a comparative overview.
Experimental Protocols
The determination of the kinetic parameters for the enzymes in the Sprecher pathway typically involves the following methodologies:
Expression and Purification of Enzymes
-
Cloning and Expression: The cDNA for the target enzyme (e.g., FADS2, ELOVL2, ELOVL5, ACOX1) is cloned into an appropriate expression vector (e.g., pYES2 for yeast, pcDNA3.1 for mammalian cells). The vector is then transformed or transfected into a suitable host system (e.g., Saccharomyces cerevisiae, HEK293 cells).
-
Cell Culture and Induction: The cells are cultured under appropriate conditions. For inducible promoters, expression of the recombinant enzyme is initiated by adding an inducing agent (e.g., galactose for yeast, doxycycline for tetracycline-inducible systems).
-
Protein Extraction: Cells are harvested, and microsomes (for membrane-bound enzymes like FADS2 and ELOVLs) or peroxisomes (for ACOX1) are isolated by differential centrifugation. The protein concentration of the isolated fractions is determined using a standard method like the Bradford or BCA assay.
Enzyme Assays
-
Desaturase and Elongase Assays:
-
The reaction mixture typically contains a buffer (e.g., phosphate buffer, pH 7.4), cofactors (e.g., NADH for desaturases, NADPH for elongases), ATP, Coenzyme A, and the radiolabeled fatty acid substrate (e.g., [1-¹⁴C]22:5n-3).
-
The reaction is initiated by adding the microsomal fraction containing the enzyme of interest.
-
The mixture is incubated at 37°C for a specific time.
-
The reaction is stopped by saponification (e.g., with ethanolic KOH).
-
Fatty acids are extracted, methylated, and analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a radiodetector to separate and quantify the substrate and product.
-
-
Acyl-CoA Oxidase Assay:
-
The activity of ACOX1 is often measured by monitoring the H₂O₂-dependent oxidation of a chromogenic substrate (e.g., dichlorofluorescein diacetate) in the presence of horseradish peroxidase.
-
The reaction mixture contains a buffer, FAD, horseradish peroxidase, the chromogenic substrate, and the acyl-CoA substrate (e.g., 24:6n-3-CoA).
-
The reaction is initiated by adding the peroxisomal fraction.
-
The increase in absorbance is monitored spectrophotometrically.
-
Kinetic Analysis
-
To determine the Michaelis-Menten constants (Km and Vmax), enzyme assays are performed with varying concentrations of the substrate.
-
The initial reaction velocities are plotted against the substrate concentrations.
-
The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to calculate the Km and Vmax values.
Visualizations
Sprecher Pathway for DHA Synthesis
Caption: Enzymatic steps of the Sprecher pathway for DHA synthesis.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for determining enzyme kinetic parameters.
A Researcher's Guide to the Cross-Validation of Analytical Methods for Acyl-CoA Measurement
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle, and serve as donors for protein acylation. The diverse chemical properties and wide range of cellular concentrations of acyl-CoAs present significant analytical challenges.
This guide provides an objective comparison of different analytical platforms for acyl-CoA analysis, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate platform for specific research needs.
Comparative Analysis of Analytical Platforms
The quantification of acyl-CoAs can be achieved through various analytical techniques, with Liquid Chromatography-Tandem Mass Spect
A Comparative Metabolomic Guide to Docosahexaenoic Acid (DHA) Synthesis Across Species
For researchers, scientists, and professionals in drug development, understanding the intricate metabolic pathways of docosahexaenoic acid (DHA) synthesis across different species is crucial for harnessing its therapeutic potential and optimizing its production. This guide provides an objective comparison of DHA synthesis, supported by experimental data, detailed methodologies, and clear visualizations of the key metabolic routes.
Docosahexaenoenoic acid (DHA, C22:6), an omega-3 polyunsaturated fatty acid (PUFA), plays a vital role in human health, particularly in brain development and function. While humans have a limited capacity for endogenous DHA synthesis, various organisms, including microalgae, fungi, and other marine microbes, are prolific producers. The primary producers are microalgae and other microorganisms, which serve as the original source of omega-3s in the food chain.[1] These organisms employ distinct biosynthetic pathways, primarily the Polyketide Synthase (PKS) pathway and the Fatty Acid Synthase (FAS) or Desaturase/Elongase (Des/Elo) pathway, both utilizing acetyl-CoA as a precursor and NADPH for energy.[2] This guide delves into a comparative analysis of these pathways, offering insights into their metabolomic landscapes.
Quantitative Comparison of DHA and Precursor Fatty Acids
The following table summarizes the fatty acid composition, with a focus on DHA and its precursors, in various microorganisms known for their DHA production capabilities. The data highlights the diversity in lipid profiles and the efficiency of DHA synthesis across different species.
| Species | Organism Type | Key Precursor(s) | DHA (% of Total Fatty Acids) | Eicosapentaenoic Acid (EPA) (% of Total Fatty Acids) | Reference |
| Schizochytrium sp. | Microalga (Thraustochytrid) | Acetyl-CoA, Malonyl-CoA | 30 - 50+ | < 1 | [3] |
| Aurantiochytrium sp. | Microalga (Thraustochytrid) | Acetyl-CoA, Malonyl-CoA | 30 - 50 | Low | [4] |
| Crypthecodinium cohnii | Dinoflagellate | Acetyl-CoA, Malonyl-CoA | 30 - 50 | Very low | [5] |
| Mortierella alpina | Fungus | Linoleic Acid | Low | Arachidonic Acid (ARA) is dominant | [1] |
| Phaeodactylum tricornutum | Diatom | α-Linolenic Acid | ~4 | ~30 | [5] |
| Nannochloropsis sp. | Microalga | α-Linolenic Acid | Low | ~30-40 | [5] |
Metabolic Pathways for DHA Synthesis
Two primary pathways govern the synthesis of DHA in microorganisms: the anaerobic Polyketide Synthase (PKS) pathway and the aerobic Desaturase/Elongase (Des/Elo) pathway.[2]
Polyketide Synthase (PKS) Pathway
The PKS pathway, found in several marine microbes like Schizochytrium and Aurantiochytrium, is an efficient, anaerobic process that synthesizes DHA from acetyl-CoA and malonyl-CoA through a series of enzymatic domains encoded by a large multienzyme complex.[2]
Desaturase/Elongase (Des/Elo) Pathway
The Des/Elo pathway is an aerobic process involving a series of alternating desaturation and elongation steps to convert precursor fatty acids, such as α-linolenic acid (ALA), into DHA. This pathway is common in many microalgae and fungi.
Experimental Protocols for Metabolomic Analysis
Accurate quantification of DHA and its metabolic precursors is paramount. The following outlines a general workflow and specific protocols for the analysis of fatty acids from microbial biomass.
General Experimental Workflow
The analysis of fatty acids from microbial sources typically involves cell harvesting, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Detailed Methodologies
1. Lipid Extraction (Modified Folch Method)
-
Objective: To extract total lipids from lyophilized microbial biomass.
-
Procedure:
-
Weigh approximately 10-20 mg of lyophilized biomass into a glass tube.
-
Add a known amount of an internal standard (e.g., C17:0 or C19:0 fatty acid).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes and incubate at room temperature for 1 hour with occasional shaking.
-
Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
2. Fatty Acid Methyl Ester (FAME) Preparation
-
Objective: To convert fatty acids to their volatile methyl esters for GC-MS analysis.
-
Procedure:
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 10 minutes.
-
Add 2 mL of 14% boron trifluoride (BF3) in methanol and incubate at 60°C for another 10 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[6]
-
3. GC-MS Analysis of FAMEs
-
Objective: To separate and quantify the individual FAMEs.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
-
Quantification: FAMEs are identified by their retention times and mass spectra compared to known standards. Quantification is performed by comparing the peak area of each FAME to the peak area of the internal standard.[7]
4. LC-MS/MS Lipidomics Analysis
-
Objective: To analyze a broader range of lipid species, including intact phospholipids and triacylglycerols containing DHA.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Typical LC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water, acetonitrile, and isopropanol with additives like ammonium formate or acetate.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan for identification and product ion scans or multiple reaction monitoring (MRM) for quantification.
-
-
Data Analysis: Lipid species are identified based on their accurate mass, retention time, and fragmentation patterns. Specialized software is used for data processing and quantification.[8][9]
This guide provides a foundational understanding of the comparative metabolomics of DHA synthesis. For more in-depth information, researchers are encouraged to consult the cited literature. The provided protocols offer a starting point for developing robust analytical methods for the quantification of DHA and other fatty acids in various biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Microalgal polyunsaturated fatty acids: Hotspots and production techniques [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. figshare.utas.edu.au [figshare.utas.edu.au]
- 5. Microalgal biofactories: a promising approach towards sustainable omega-3 fatty acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Sprecher Pathway's Contribution to Total Docosahexaenoic Acid (DHA) Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Docosahexaenoic acid (DHA), an essential omega-3 long-chain polyunsaturated fatty acid, plays a critical role in various physiological processes, including neuronal development and function. Understanding the biosynthetic pathways that contribute to endogenous DHA levels is paramount for research in nutrition, pharmacology, and drug development. This guide provides a comprehensive comparison of the Sprecher pathway and its primary alternative, the Δ4-desaturase pathway, for the synthesis of DHA. We present quantitative data from key studies, detailed experimental protocols for evaluating pathway contributions, and visualizations of the involved signaling pathways and experimental workflows.
Overview of DHA Biosynthesis Pathways
The endogenous synthesis of DHA from its precursor, α-linolenic acid (ALA), primarily occurs through two distinct pathways: the Sprecher pathway and the Δ4-desaturase pathway.
The Sprecher pathway , first elucidated in mammals, is an indirect route that involves a series of elongation and desaturation steps in the endoplasmic reticulum, followed by a final round of peroxisomal β-oxidation.[1] A key intermediate in this pathway is tetracosahexaenoic acid (THA; 24:6n-3).[2]
The Δ4-desaturase pathway represents a more direct route to DHA synthesis. This pathway utilizes a Δ4-desaturase enzyme to directly convert docosapentaenoic acid (DPA; 22:5n-3) to DHA.[3][4] The prevalence and activity of these pathways vary across different species, with teleost fish, for example, exhibiting diversity in their primary DHA synthesis route.[3][5][6]
Comparative Analysis of Pathway Efficiency
Quantitatively assessing the contribution of each pathway to the total DHA pool is a complex task. However, in vivo studies using isotopically labeled fatty acids have provided valuable insights into the kinetics of specific steps.
In Vivo Conversion Rates within the Sprecher Pathway
A study in rats using continuous intravenous infusion of deuterated tetracosahexaenoic acid (²H₅-THA) and carbon-13 labeled docosahexaenoic acid (¹³C₂₂-DHA) provided quantitative data on the bidirectional conversion between THA and DHA, a critical part of the Sprecher pathway. The results highlight that while the synthesis of DHA from THA is the predominant direction, a retroconversion of DHA to THA also occurs.
| Parameter | THA to DHA | DHA to THA | Fold Difference | Reference |
| Synthesis-Secretion Coefficient (ml/min) | 0.539 ± 0.098 | 0.004 ± 0.002 | 134-fold higher for DHA synthesis | [2] |
| Daily Synthesis-Secretion Rate (nmol/day) | 96.3 ± 31.3 | 11.4 ± 4.1 | 7-fold higher for DHA synthesis | [2] |
Experimental Protocols for Pathway Evaluation
Evaluating the contribution of the Sprecher pathway and its alternatives to total DHA levels requires sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Stable Isotope Tracing and Metabolic Flux Analysis
This method allows for the quantitative tracking of fatty acid metabolism in vivo or in cell culture. By introducing a stable isotope-labeled precursor (e.g., ¹³C-α-linolenic acid), researchers can trace its conversion through the different biosynthetic pathways to DHA.
a. Experimental Design:
-
Cell Culture or Animal Model: Choose an appropriate cell line (e.g., hepatocytes) or animal model.
-
Isotope Labeling: Supplement the culture medium or diet with a known concentration of a stable isotope-labeled precursor, such as U-¹³C-linolenic acid.
-
Time-Course Sampling: Collect samples (cells, tissues, plasma) at various time points to track the incorporation of the label into downstream metabolites.
-
Lipid Extraction and Derivatization: Extract total lipids from the samples. Transesterify the fatty acids to fatty acid methyl esters (FAMEs) for analysis.
-
GC-MS or LC-MS/MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will allow for the separation and quantification of different fatty acids and their isotopologues.
-
Metabolic Flux Analysis: Use the isotopic labeling data to calculate the flux through different pathways. This involves mathematical modeling of the metabolic network.
b. Key Considerations:
-
The choice of labeled precursor is critical. Using precursors that enter the pathway at different points can help to dissect the contributions of each route.
-
Achieving isotopic steady-state is important for accurate flux calculations.
-
Appropriate controls, including unlabeled precursors, are necessary.
Heterologous Expression and In Vitro Enzyme Assays
This approach involves expressing the key enzymes of the DHA synthesis pathways (desaturases and elongases) in a heterologous system, such as yeast (e.g., Saccharomyces cerevisiae), to characterize their substrate specificity and kinetic properties.
a. Experimental Workflow:
-
Gene Cloning: Clone the cDNAs of the desaturase (e.g., FADS2) and elongase (e.g., ELOVL2, ELOVL5) enzymes from the organism of interest into a yeast expression vector.
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain.
-
Protein Expression: Induce the expression of the recombinant proteins.
-
Microsome Isolation: Isolate microsomal fractions from the yeast cells, which will contain the expressed enzymes.
-
Enzyme Activity Assays:
-
Substrate Feeding: Incubate the isolated microsomes with a specific fatty acid substrate (e.g., ¹⁴C-labeled or unlabeled) and necessary cofactors (e.g., NADPH, malonyl-CoA).
-
Product Analysis: Extract the fatty acids and analyze the products by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion rate.
-
-
Kinetic Analysis: Perform enzyme assays with varying substrate concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental procedures involved in evaluating DHA synthesis.
Caption: The Sprecher Pathway for DHA Synthesis.
Caption: Alternative Pathways for DHA Synthesis.
Caption: Experimental Workflow for Isotope Tracing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Two alternative pathways for docosahexaenoic acid (DHA, 22:6n-3) biosynthesis are widespread among teleost fish | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Isotopic Flux Analysis of the Sprecher and Δ4-Desaturase Pathways in Polyunsaturated Fatty Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key biosynthetic routes for the production of docosahexaenoic acid (DHA, 22:6n-3), a critical omega-3 polyunsaturated fatty acid (PUFA): the Sprecher pathway and the Δ4-desaturase pathway. The comparison is based on isotopic flux analysis, a powerful technique for elucidating metabolic pathways and quantifying their activity. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the pathways and experimental workflows to aid in the design and interpretation of metabolic studies in the field of lipid biology and drug development.
Introduction to DHA Biosynthesis Pathways
Docosahexaenoic acid is an essential component of cell membranes, particularly in the brain and retina, and plays a crucial role in various physiological processes. Its biosynthesis from shorter-chain omega-3 fatty acids like α-linolenic acid (ALA, 18:3n-3) is of significant interest. Two primary pathways have been elucidated for the final steps of DHA synthesis:
-
The Sprecher Pathway: This pathway, predominantly active in mammals, is a Δ4-desaturase-independent route. It involves the elongation of docosapentaenoic acid (DPA, 22:5n-3) to a 24-carbon intermediate, tetracosapentaenoic acid (24:5n-3), followed by a Δ6-desaturation to form tetracosahexaenoic acid (24:6n-3). Finally, DHA is produced through a cycle of peroxisomal β-oxidation.[1][2] This pathway involves the transport of fatty acid intermediates between the endoplasmic reticulum and peroxisomes.[1][2]
-
The Δ4-Desaturase Pathway: This is a more direct pathway that involves the direct desaturation of DPA (22:5n-3) at the fourth carbon to produce DHA. The key enzyme in this pathway is the Δ4-desaturase, which has been identified in various marine microorganisms, such as the protist Thraustochytrium.[3][4] This pathway is considered a potentially more efficient route for DHA production and is a target for metabolic engineering in various organisms.[5]
Quantitative Data from Isotopic Flux Analysis
Isotopic flux analysis utilizes stable isotopes, most commonly carbon-13 (¹³C), to trace the metabolic fate of precursors through a biochemical pathway. By measuring the incorporation of the isotope into downstream metabolites, the rate of conversion, or flux, can be quantified. The following tables summarize key quantitative findings from isotopic labeling studies of the Sprecher and Δ4-desaturase pathways.
Table 1: Isotopic Flux Analysis Data for the Sprecher Pathway
| Isotopic Tracer | Organism/Cell Line | Key Intermediates Measured | Quantitative Findings | Reference |
| ¹³C-α-Linolenic Acid | Mouse (in vivo) | ¹³C-DHA in brain, liver, and plasma | Brain DHA half-life of 46 days; plasma half-life of 6 days; liver half-life of 7 days. | [6] |
| ¹³C-α-Linolenic Acid | Mouse (in vivo) | δ¹³C of ALA, EPA, and DHA in liver and serum | Dietary DHA downregulates its own synthesis by inhibiting the elongation of EPA. | [3] |
| ¹³C-α-Linolenic Acid | HepG2 cells (in vitro) | Accumulation of 24:5n-3, 24:6n-3, and DHA | Accumulation of 24:6n-3 and DHA saturated at ALA concentrations >18 µM, suggesting competition for Δ6-desaturase. | [7] |
Table 2: Isotopic Flux Analysis Data for the Δ4-Desaturase Pathway
| Isotopic Tracer | Organism/Cell Line | Key Intermediates Measured | Quantitative Findings | Reference |
| ¹³C-Glucose | Crypthecodinium cohnii | ¹³C-DHA | DHA represented over 30% of total fatty acids. | [8] |
| ¹³C-Glucose | Aurantiochytrium mangrovei | ¹³C-DHA | DHA accounted for 50.5% ± 4.9% of total fatty acids with a ¹³C-enrichment of 96.7% ± 0.4%. | [9] |
| ¹³C-Acetate | Schizochytrium sp. | ¹³C-DHA | ¹³C atom ratio in DHA estimated at >97%. | [10] |
| Not specified | Human lymphocytes transfected with Thraustochytrium Δ4-desaturase | DHA and 22:5ω6 | Successful production of DHA from 22:5n-3, demonstrating the functionality of the enzyme in human cells. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biochemical routes and the experimental approach for their analysis, the following diagrams have been generated using Graphviz.
Caption: The Sprecher pathway for DHA biosynthesis, involving fatty acid elongation and desaturation in the endoplasmic reticulum and subsequent retroconversion in the peroxisome.
Caption: The Δ4-desaturase pathway, a more direct route to DHA synthesis from DPA, primarily found in marine microorganisms.
Caption: A generalized experimental workflow for conducting isotopic flux analysis of fatty acid biosynthesis pathways.
Detailed Experimental Protocols
The following sections provide a generalized methodology for conducting isotopic flux analysis to compare the Sprecher and Δ4-desaturase pathways. Specific details should be optimized based on the experimental system.
Isotopic Tracer Selection and Labeling Strategy
-
Tracer Selection: The choice of isotopic tracer is critical for accurately probing the pathway of interest.
-
To study the entire de novo synthesis pathway from a simple carbon source, uniformly labeled [U-¹³C]-glucose is commonly used, especially in cell culture systems of microorganisms.[9][11]
-
To specifically trace the conversion of fatty acid precursors, ¹³C-labeled fatty acids such as [U-¹³C]-α-linolenic acid (ALA) or [U-¹³C]-docosapentaenoic acid (DPA) can be used. This is particularly relevant for studies in mammalian systems.[3]
-
-
Labeling Strategy:
-
Steady-State Labeling: Cells or animals are exposed to the isotopic tracer for a duration sufficient to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This allows for the determination of relative pathway fluxes.
-
Dynamic Labeling: Samples are collected at multiple time points after the introduction of the tracer to measure the kinetics of isotope incorporation. This provides more detailed information about absolute flux rates.
-
Cell Culture and Animal Models
-
Microorganism Culture (for Δ4-desaturase pathway):
-
Mammalian Cell Culture (for Sprecher pathway or engineered cells):
-
Cell lines such as HepG2 (human hepatoma cells) are commonly used to study liver fatty acid metabolism.[7]
-
Cells are cultured in a suitable medium supplemented with the ¹³C-labeled fatty acid precursor.
-
For comparative studies, cells can be engineered to express the Δ4-desaturase.
-
-
Animal Models (for Sprecher pathway):
Lipid Extraction and Analysis
-
Lipid Extraction: Total lipids are extracted from collected cells or tissues using established methods, such as the Bligh-Dyer or Folch extraction.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified and transesterified to produce fatty acid methyl esters (FAMEs), which are volatile and suitable for gas chromatography analysis.
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for analyzing the isotopic enrichment of FAMEs. The mass spectra of the FAMEs reveal the mass isotopomer distribution, which indicates the number of ¹³C atoms incorporated into each fatty acid.[9]
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This high-precision technique measures the ratio of ¹³C to ¹²C (δ¹³C value) in each fatty acid, providing sensitive detection of changes in isotopic composition.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can be used to determine the positional enrichment of ¹³C within a fatty acid molecule, which can provide more detailed information about the metabolic pathways.[8]
-
Metabolic Flux Analysis and Data Interpretation
-
Mass Isotopomer Distribution (MID) Analysis: The raw data from MS analysis provides the mass isotopomer distribution for each measured fatty acid.
-
Flux Calculation: Computational models are used to calculate the metabolic fluxes that best explain the experimentally determined MIDs. This often involves iterative algorithms that minimize the difference between the measured and simulated MIDs. Software packages such as INCA or Metran can be used for these calculations.
-
Data Interpretation: The calculated fluxes provide quantitative insights into the activity of the different pathways. For example, the flux from 22:5n-3 to 24:5n-3 and subsequently to 24:6n-3 would quantify the activity of the initial steps of the Sprecher pathway, while the flux from 22:5n-3 to 22:6n-3 would directly measure the activity of the Δ4-desaturase pathway.
Conclusion
The Sprecher and Δ4-desaturase pathways represent two distinct strategies for the biosynthesis of the vital omega-3 fatty acid, DHA. Isotopic flux analysis provides a powerful framework for quantifying the activity of these pathways in different biological systems. While direct comparative flux studies are still emerging, the available data suggest that the Δ4-desaturase pathway, found in various microorganisms, can be a highly efficient route for DHA production. In contrast, the Sprecher pathway, the primary route in mammals, involves a more complex series of reactions and subcellular transport.
For researchers and professionals in drug development and metabolic engineering, understanding the quantitative differences between these pathways is crucial. Targeting the enzymes of the Sprecher pathway could offer therapeutic avenues for modulating endogenous DHA levels in metabolic diseases. Conversely, harnessing the efficiency of the Δ4-desaturase pathway through metabolic engineering holds promise for the sustainable production of DHA for nutritional and pharmaceutical applications. Future research employing advanced isotopic tracing techniques and computational modeling will be instrumental in further dissecting the regulation and a more direct comparison of the flux through these two important metabolic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary docosahexaenoic acid (DHA) downregulates liver DHA synthesis by inhibiting eicosapentaenoic acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Δ4-desaturation pathway for DHA biosynthesis is operative in the human species: differences between normal controls and children with the Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competition between 24:5n-3 and ALA for Delta 6 desaturase may limit the accumulation of DHA in HepG2 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome Sequencing and Analysis of Thraustochytriidae sp. SZU445 Provides Novel Insights into the Polyunsaturated Fatty Acid Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii - PMC [pmc.ncbi.nlm.nih.gov]
Correlating (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA Levels with Disease States: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA levels and various disease states. While direct quantitative data for this specific molecule in disease is limited, this document synthesizes information on its precursor, docosahexaenoic acid (DHA), and the enzymatic pathways involved in its metabolism to infer potential correlations and guide future research.
Introduction
This compound is the activated form of docosahexaenoic acid (DHA), a critical omega-3 polyunsaturated fatty acid (PUFA) highly concentrated in the brain and retina. The conversion of DHA to its CoA ester is a crucial step for its incorporation into cellular lipids and subsequent metabolic pathways. Emerging evidence suggests that dysregulation of DHA metabolism is implicated in a range of diseases, particularly those with inflammatory and neurodegenerative components. This guide explores the potential of this compound as a biomarker and therapeutic target.
Biosynthesis and Metabolic Significance
The formation of this compound is catalyzed by Acyl-CoA synthetases (ACSs). Specifically, Acyl-CoA synthetase 6 (ACSL6) has been identified as a key enzyme responsible for the retention of DHA in the brain by converting it to its CoA derivative. This activation is essential for the subsequent esterification of DHA into phospholipids, which are integral components of neuronal membranes.
Figure 1: Biosynthesis of this compound.
Correlation with Disease States
While direct measurement of this compound in various diseases is not yet widely reported, its levels can be inferred from studies on DHA and ACSL6.
Neurodegenerative Diseases (e.g., Alzheimer's Disease):
-
Rationale for Correlation: The brain has a high concentration of DHA, and its depletion is linked to cognitive decline and neuroinflammation, hallmarks of Alzheimer's disease.[1] Studies show that loss of ACSL6, the enzyme that produces DHA-CoA, leads to reduced brain DHA levels, hyperlocomotion, impaired working memory, and age-related neuroinflammation in mice.[2] This strongly suggests that decreased levels of this compound would be associated with an increased risk and progression of neurodegenerative disorders. Low serum levels of cholesteryl ester-DHA have been observed in Alzheimer's disease patients, further supporting the link between altered DHA metabolism and the disease.[3]
-
Alternative Biomarkers:
Metabolic Syndrome and Obesity:
-
Rationale for Correlation: Omega-3 fatty acids, including DHA, have demonstrated beneficial effects in metabolic syndrome by improving lipid profiles and reducing inflammation.[5] Lower serum phospholipid DHA concentrations have been associated with obesity.[5] While direct evidence is lacking, it is plausible that altered levels of this compound could reflect the metabolic dysregulation seen in these conditions.
-
Alternative Biomarkers:
Table 1: Summary of Potential Correlations and Alternative Biomarkers
| Disease State | Predicted Correlation with this compound Levels | Key Alternative Biomarkers | Supporting Evidence |
| Neurodegenerative Diseases | Decreased | Plasma/CSF DHA, CSF 12/15-LOX products | Loss of ACSL6 (required for DHA-CoA synthesis) leads to neurodegeneration-like phenotypes in mice.[2] |
| Metabolic Syndrome/Obesity | Altered (Potentially Decreased) | Acylcarnitines, BCAAs, Serum DHA | Omega-3 PUFAs are known to modulate metabolic health.[5] |
Experimental Protocols
Accurate quantification of long-chain fatty acyl-CoAs is essential for correlating their levels with disease states. The following are generalized protocols based on established methodologies.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods for the solid-phase extraction (SPE) of long-chain acyl-CoAs.
Materials:
-
Tissue sample (e.g., brain, liver)
-
Extraction buffer (e.g., 50 mM ammonium formate, pH 6.3)
-
Methanol
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Homogenize the frozen tissue sample in a suitable buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Pre-activate the SPE cartridge with methanol and then equilibrate with the extraction buffer.
-
Load the supernatant from the tissue homogenate onto the SPE cartridge.
-
Wash the cartridge with the extraction buffer.
-
Elute the acyl-CoAs using a gradient of methanol in the extraction buffer (e.g., 50% methanol, then 75% methanol, followed by 100% methanol).
-
Dry the combined eluate under a stream of nitrogen gas.
-
Store the dried extract at -80°C until analysis.
Protocol 2: Quantification by LC-MS/MS
This protocol outlines a general approach for the analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C8 or C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole)
Procedure:
-
Reconstitute the dried acyl-CoA extract in an appropriate mobile phase (e.g., 2% acetonitrile in 100 mM ammonium formate, pH 5.0).
-
Inject the sample onto the LC system.
-
Perform chromatographic separation using a gradient of acetonitrile in an aqueous mobile phase containing a modifier (e.g., ammonium hydroxide or ammonium formate).
-
Detect and quantify the acyl-CoAs using the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Utilize Multiple Reaction Monitoring (MRM) for targeted quantification. For acyl-CoAs, a characteristic neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) can be monitored.
References
- 1. Metabolomic analysis of obesity, metabolic syndrome, and type 2 diabetes: amino acid and acylcarnitine levels change along a spectrum of metabolic wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low serum cholesteryl ester-docosahexaenoic acid levels in Alzheimer's disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevation of 12/15 lipoxygenase products in AD and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idf.org [idf.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA
For Immediate Reference by Laboratory Professionals
This document provides a comprehensive protocol for the proper and safe disposal of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound, a long-chain polyunsaturated fatty acyl-CoA, should be handled as a potentially hazardous biochemical waste.
I. Hazard Assessment and Safety Precautions
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | Prevents skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
II. Step-by-Step Disposal Protocol
The disposal of this compound, whether in pure form or in solution, must follow hazardous waste regulations. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Waste Collection :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof container with a screw cap.[2] The container must be compatible with the chemical and any solvents used.
-
Solid Waste : Collect any contaminated solid waste (e.g., pipette tips, contaminated wipes) in a clearly labeled, sealed container or a clear plastic bag designated for solid hazardous waste.[1][2]
-
-
Waste Container Labeling :
-
All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[3]
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration and volume of the waste.
-
Any other components in the waste mixture (e.g., solvents, buffers).
-
The date of accumulation.
-
Appropriate hazard warnings (e.g., "Caution: Chemical Waste").
-
-
-
Waste Storage :
-
Arranging for Pickup and Disposal :
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (e.g., 180 days at UCSF), arrange for its pickup by the EHS department.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online system or direct contact with the EHS office.[2][3]
-
III. Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of airborne particulates.
-
Don appropriate PPE before attempting to clean the spill.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the affected area with a compatible solvent or detergent.
-
Collect all cleanup materials (absorbent pads, gloves, etc.) and dispose of them as hazardous solid waste, following the procedures outlined above.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for hazardous biochemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
